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  • Product: (4-Bromo-2-propoxyphenyl)methanol
  • CAS: 1094510-28-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Bromo-2-propoxyphenyl)methanol: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of (4-Bromo-2-propoxyphenyl)methanol, a halogenated aromatic alcohol of interest to researchers and professionals in drug discovery and organic synthesis. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (4-Bromo-2-propoxyphenyl)methanol, a halogenated aromatic alcohol of interest to researchers and professionals in drug discovery and organic synthesis. This document details the compound's nomenclature, physicochemical properties, and a plausible, detailed synthetic route. Furthermore, it outlines the analytical techniques for its structural elucidation, including predicted spectroscopic data. Finally, this guide explores the potential applications of this and structurally related compounds, particularly within medicinal chemistry, supported by an analysis of relevant structure-activity relationships.

Introduction and Nomenclature

(4-Bromo-2-propoxyphenyl)methanol is a substituted aromatic alcohol. The core structure consists of a benzene ring substituted with a bromine atom, a propoxy group, and a hydroxymethyl group. Based on IUPAC nomenclature guidelines for similarly structured compounds found in comprehensive chemical databases[1][2][3], the systematic name is (4-bromo-2-propoxyphenyl)methanol .

The strategic placement of the bromine atom and the propoxy group on the phenyl ring, along with the reactive benzylic alcohol moiety, makes this compound a valuable intermediate for synthesizing more complex molecules. Halogenated benzyl alcohols are a recognized class of compounds with diverse applications in medicinal chemistry, serving as precursors and scaffolds for novel therapeutic agents[4].

Physicochemical Properties
PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₃BrO₂Pharmaffiliates
Molecular Weight 245.11 g/mol Pharmaffiliates
IUPAC Name (4-bromo-2-propoxyphenyl)methanolDeduced from PubChem[1][2][3]
CAS Number 1094510-28-7Pharmaffiliates

Synthesis of (4-Bromo-2-propoxyphenyl)methanol

The synthesis of (4-Bromo-2-propoxyphenyl)methanol can be logically approached via a two-step process starting from a commercially available precursor. This proposed pathway involves the etherification of a substituted phenol followed by the reduction of an aldehyde.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction A 4-Bromo-2-hydroxybenzaldehyde C 4-Bromo-2-propoxybenzaldehyde A->C K2CO3, Acetone, Reflux B 1-Bromopropane B->C E (4-Bromo-2-propoxyphenyl)methanol C->E Methanol, 0°C to RT D Sodium Borohydride (NaBH4) D->E

Caption: Proposed two-step synthesis of (4-Bromo-2-propoxyphenyl)methanol.

Step 1: Synthesis of 4-Bromo-2-propoxybenzaldehyde

The initial step involves a Williamson ether synthesis to introduce the propoxy group onto the phenolic hydroxyl of 4-Bromo-2-hydroxybenzaldehyde. This reaction is a classic and reliable method for forming ethers.

2.2.1. Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol), anhydrous potassium carbonate (13.7 g, 99.4 mmol), and acetone (100 mL).

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (9.1 mL, 99.4 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-Bromo-2-propoxybenzaldehyde as a solid.

2.2.2. Scientific Rationale
  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Its insolubility in acetone drives the reaction forward as the phenoxide is generated in situ.

  • Solvent: Acetone is an appropriate polar aprotic solvent that dissolves the organic reactants but not the inorganic base, facilitating the reaction at a moderate reflux temperature.

  • Alkylating Agent: 1-Bromopropane is a suitable primary alkyl halide for this Sₙ2 reaction, minimizing the potential for elimination side reactions.

Step 2: Reduction to (4-Bromo-2-propoxyphenyl)methanol

The second step is the selective reduction of the aldehyde functionality of 4-Bromo-2-propoxybenzaldehyde to the corresponding primary alcohol.

2.3.1. Experimental Protocol
  • Reaction Setup: Dissolve 4-Bromo-2-propoxybenzaldehyde (10.0 g, 41.1 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.87 g, 49.3 mmol) portion-wise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral. Remove the methanol under reduced pressure.

  • Extraction: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-propoxyphenyl)methanol.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

2.3.2. Scientific Rationale
  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the ether linkage. Its ease of handling makes it preferable to more reactive hydrides like lithium aluminum hydride for this transformation.

  • Solvent: Methanol is a protic solvent that is compatible with sodium borohydride and effectively dissolves the aldehyde starting material.

  • Temperature Control: The initial cooling to 0°C is crucial to control the exothermic reaction between sodium borohydride and the aldehyde, preventing potential side reactions.

Structural Elucidation and Spectroscopic Analysis

The structure of (4-Bromo-2-propoxyphenyl)methanol can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.3 (d)Ar-H
~7.1 (dd)Ar-H
~7.0 (d)Ar-H
~4.6 (s)-CH₂OH
~4.0 (t)-OCH₂-
~2.5 (s, broad)-OH
~1.8 (sextet)-CH₂-CH₃
~1.0 (t)-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of a substituted benzyl alcohol will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance
3400-3200O-H stretch (alcohol)Broad, strong
3100-3000C-H stretch (aromatic)Medium
2960-2850C-H stretch (aliphatic)Medium to strong
1600, 1480C=C stretch (aromatic)Medium
1250-1200C-O stretch (aryl ether)Strong
1050-1000C-O stretch (primary alcohol)Strong
~600C-Br stretchMedium to weak
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (4-Bromo-2-propoxyphenyl)methanol would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)[5].

  • Molecular Ion (M⁺): Peaks at m/z 244 and 246.

  • Key Fragmentation Patterns: Loss of H₂O, loss of the propoxy group, and cleavage of the benzylic C-C bond.

Potential Applications in Drug Discovery and Development

While specific biological activities for (4-Bromo-2-propoxyphenyl)methanol are not extensively documented, the broader class of halogenated and substituted benzyl alcohols has shown promise in several therapeutic areas.

Antimicrobial Activity

Halogenated benzyl alcohols have been investigated for their antibacterial and antifungal properties. The presence of halogens can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Enzyme Inhibition

The structural motifs present in (4-Bromo-2-propoxyphenyl)methanol, including the aromatic ring and the hydroxyl and ether functionalities, are common features in molecules designed to interact with the active sites of enzymes. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Intermediate in Organic Synthesis

Perhaps the most immediate application for (4-Bromo-2-propoxyphenyl)methanol is as a versatile intermediate in the synthesis of more complex molecules. The benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.

Applications A (4-Bromo-2-propoxyphenyl)methanol B Antimicrobial Agents A->B Potential Biological Activity C Enzyme Inhibitors A->C Potential Biological Activity D Complex Molecule Synthesis A->D Synthetic Intermediate

Caption: Potential application areas for (4-Bromo-2-propoxyphenyl)methanol.

Conclusion

(4-Bromo-2-propoxyphenyl)methanol is a chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds with potential biological activity. This guide has provided a comprehensive overview of its nomenclature, a plausible and detailed synthetic route, and the expected analytical data for its characterization. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22280088, (4-bromo-2-methylphenyl)methanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 347843, (4-propoxyphenyl)methanol. [Link]

  • Pharmaffiliates. (4-Bromo-2-propoxyphenyl)methanol. [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. IR spectra in the νOH stretching region of A) benzyl alcohols. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Synthesis of (4-Bromo-2-propoxyphenyl)methanol

Abstract This technical guide provides a comprehensive overview of (4-Bromo-2-propoxyphenyl)methanol, a substituted aromatic alcohol of interest to researchers in medicinal chemistry and materials science. This document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (4-Bromo-2-propoxyphenyl)methanol, a substituted aromatic alcohol of interest to researchers in medicinal chemistry and materials science. This document details the molecular structure, physicochemical properties, a robust two-step synthetic pathway, and thorough characterization methodologies. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists engaged in the synthesis and application of novel aromatic compounds. All protocols are designed as self-validating systems, ensuring reproducibility and scientific integrity.

Introduction and Significance

(4-Bromo-2-propoxyphenyl)methanol, with the Chemical Abstracts Service (CAS) registry number 1094510-28-7, belongs to a class of substituted benzyl alcohols.[1] These compounds are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. The unique substitution pattern of a bromine atom at the para-position, a propoxy group at the ortho-position, and a hydroxymethyl group offers multiple sites for further chemical modification. The bromine atom, for instance, can participate in a variety of cross-coupling reactions, while the hydroxyl group can be readily converted into other functional groups. The propoxy group influences the molecule's lipophilicity and steric profile, which can be crucial for its biological activity or material properties. This guide will provide a detailed exploration of this molecule's structure and a reliable method for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of (4-Bromo-2-propoxyphenyl)methanol consists of a benzene ring substituted with a bromine atom, a propoxy group, and a methanol group. The IUPAC name for this compound is (4-Bromo-2-propoxyphenyl)methanol.

Table 1: Physicochemical Properties of (4-Bromo-2-propoxyphenyl)methanol and Related Analogues

Property(4-Bromo-2-propoxyphenyl)methanol (Predicted/Calculated)(4-Bromo-2-methoxyphenyl)methanol[2](4-Propoxyphenyl)methanol[3](4-Bromo-2-methylphenyl)methanol[4]
CAS Number 1094510-28-7[1]7368-78-790925-43-217100-58-2
Molecular Formula C10H13BrO2[1]C7H7BrO2C10H14O2C8H9BrO
Molecular Weight 245.11 g/mol [1]203.03 g/mol 166.22 g/mol 201.06 g/mol
XLogP3 ~2.5 (Estimated)1.52.02.1
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2221

Note: Some properties for the target molecule are estimated based on the values of its structural analogues.

Below is a diagram illustrating the logical relationship of the key structural features of (4-Bromo-2-propoxyphenyl)methanol.

A Benzene Ring (Aromatic Core) B Hydroxymethyl Group (-CH2OH) (Position 1) A->B Substituted on C Propoxy Group (-OCH2CH2CH3) (Position 2) A->C Substituted on D Bromine Atom (-Br) (Position 4) A->D Substituted on E Key Functionalities B->E Site for Esterification/Etherification C->E Influences Lipophilicity D->E Enables Cross-Coupling Reactions G start Start: 4-Bromo-2-hydroxybenzaldehyde step1 Step 1: Williamson Ether Synthesis - Reagents: 1-Bromopropane, K2CO3 - Solvent: Acetone - Conditions: Reflux start->step1 intermediate Intermediate: 4-Bromo-2-propoxybenzaldehyde step1->intermediate step2 Step 2: Reduction of Aldehyde - Reagent: Sodium Borohydride (NaBH4) - Solvent: Methanol - Conditions: 0°C to Room Temperature intermediate->step2 product Final Product: (4-Bromo-2-propoxyphenyl)methanol step2->product purification Purification: Column Chromatography product->purification

Caption: Two-step synthesis of (4-Bromo-2-propoxyphenyl)methanol.

Step 1: Synthesis of 4-Bromo-2-propoxybenzaldehyde (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide. [5][6][7]In this step, the hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming the desired ether.

Experimental Protocol:

  • To a stirred solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 1-bromopropane (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-propoxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality of Experimental Choices:

  • Acetone as Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the S_N2 reaction without interfering with the nucleophile.

  • Potassium Carbonate as Base: A mild base like K2CO3 is sufficient to deprotonate the phenolic hydroxyl group without causing side reactions with the aldehyde functionality.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring a reasonable reaction time.

Step 2: Synthesis of (4-Bromo-2-propoxyphenyl)methanol (Reduction of Aldehyde)

The reduction of the aldehyde functional group in 4-bromo-2-propoxybenzaldehyde to a primary alcohol is effectively achieved using sodium borohydride (NaBH4). This reagent is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other functional groups like ethers or aromatic bromides.

Experimental Protocol:

  • Dissolve the purified 4-bromo-2-propoxybenzaldehyde (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude (4-Bromo-2-propoxyphenyl)methanol can be further purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Borohydride as Reducing Agent: NaBH4 is chosen for its selectivity and ease of handling compared to stronger reducing agents like lithium aluminum hydride (LiAlH4).

  • Methanol as Solvent: Methanol is a protic solvent that effectively dissolves both the aldehyde and NaBH4, and also serves as a proton source during the workup.

  • Low-Temperature Addition: The portion-wise addition of NaBH4 at 0°C helps to control the exothermic reaction and prevent potential side reactions.

Analytical Characterization

Thorough characterization of the synthesized (4-Bromo-2-propoxyphenyl)methanol is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the propoxy group protons, and the hydroxyl proton. The aromatic protons should appear as a set of coupled multiplets in the range of δ 6.8-7.5 ppm. [1]The benzylic methylene protons (-CH₂OH) are expected to be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm. The propoxy group will show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon attached to the bromine will be in the range of δ 110-120 ppm. The aromatic carbons will appear between δ 110-160 ppm. The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm, and the carbons of the propoxy group will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. * A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. [8]* C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹.

  • Aliphatic C-H stretching from the propoxy and methylene groups will appear in the 2850-3000 cm⁻¹ region.

  • C-O stretching bands for the alcohol and ether linkages will be present in the 1000-1300 cm⁻¹ range.

  • The C-Br stretching vibration will be observed at lower frequencies, typically in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak (M⁺) will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a characteristic isotopic pattern for bromine. [9][10][11]Fragmentation patterns would likely involve the loss of the hydroxyl group, the propoxy group, and the bromine atom.

Safety and Handling

While specific toxicity data for (4-Bromo-2-propoxyphenyl)methanol is not available, it is prudent to handle it with the same precautions as other substituted benzyl alcohols and brominated aromatic compounds. Based on data for similar compounds, it may cause skin and eye irritation. [2][4]It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of (4-Bromo-2-propoxyphenyl)methanol. The proposed two-step synthetic route, starting from 4-bromo-2-hydroxybenzaldehyde, offers a reliable and efficient method for obtaining this valuable research compound. The analytical methodologies outlined will ensure the unambiguous identification and quality control of the synthesized material. This guide is intended to empower researchers and scientists in their pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(8), 1735-1738. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Image]. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (4-Bromo-2-propoxyphenyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,... [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Krueger, P. J. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 51(9), 1363-1372. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • The Hive. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2020). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs, 18(1), 45. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (4-Propoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a)... [Image]. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]

  • ACS Publications. (2023). Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300. Journal of Medicinal Chemistry, 66(15), 10436-10460. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

(4-Bromo-2-propoxyphenyl)methanol: A Technical Guide for the Research Scientist

Introduction: Unveiling a Novel Building Block in Medicinal Chemistry (4-Bromo-2-propoxyphenyl)methanol is a halogenated aromatic alcohol with the chemical formula C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol .[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Building Block in Medicinal Chemistry

(4-Bromo-2-propoxyphenyl)methanol is a halogenated aromatic alcohol with the chemical formula C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol .[1] Its structure, featuring a brominated phenyl ring with both a propoxy and a hydroxymethyl substituent, presents a unique scaffold for the synthesis of novel organic molecules. While specific literature on this compound is limited, its structural motifs are prevalent in a variety of biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of (4-bromo-2-propoxyphenyl)methanol, including a proposed synthesis pathway, predicted physicochemical properties, and potential applications in medicinal chemistry. The information presented herein is a synthesis of data from structurally related compounds and established chemical principles, offering a solid foundation for future research and development.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties of (4-Bromo-2-propoxyphenyl)methanol

PropertyPredicted Value/InformationData Source/Analogy
Molecular Formula C₁₀H₁₃BrO₂Pharmaffiliates[1]
Molecular Weight 245.11 g/mol Pharmaffiliates[1]
CAS Number 1094510-28-7Pharmaffiliates[1]
Appearance Likely a solid at room temperatureAnalogy with similar substituted phenols
Solubility Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Low solubility in water.General solubility of similar organic compounds
Storage 2-8°C RefrigeratorPharmaffiliates[1]

For definitive characterization, a suite of spectroscopic and analytical techniques would be essential.

Table 2: Recommended Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, the methylene protons of the hydroxymethyl group, the methylene protons of the propoxy group, and the terminal methyl protons of the propoxy group. Chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all 10 carbon atoms, including the aromatic carbons, the hydroxymethyl carbon, and the carbons of the propoxy group.
FT-IR Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-O stretches, and C-Br stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Elemental Analysis Confirms the elemental composition (C, H, O, Br).

Proposed Synthesis Pathway: A Rational Approach

Given the absence of a documented synthesis protocol for (4-bromo-2-propoxyphenyl)methanol, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations. A logical approach would involve the bromination of a readily available precursor followed by the introduction of the propoxy group and subsequent reduction of a carbonyl functionality.

A potential starting material is 4-hydroxy-3-propoxybenzaldehyde. The synthesis could proceed as follows:

  • Electrophilic Bromination: The aromatic ring of 4-hydroxy-3-propoxybenzaldehyde can be selectively brominated at the position para to the hydroxyl group. The ortho- and para-directing effects of the hydroxyl and propoxy groups will activate the ring towards electrophilic substitution.

  • Reduction of the Aldehyde: The aldehyde functional group can then be reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthesis_Workflow Start 4-Hydroxy-3-propoxybenzaldehyde Bromination Electrophilic Bromination (e.g., NBS in DMF) Start->Bromination Intermediate 5-Bromo-4-hydroxy-3-propoxybenzaldehyde Bromination->Intermediate Reduction Aldehyde Reduction (e.g., NaBH4 in MeOH) Intermediate->Reduction Product (4-Bromo-2-propoxyphenyl)methanol Reduction->Product

Figure 1: Proposed synthesis workflow for (4-bromo-2-propoxyphenyl)methanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-4-hydroxy-3-propoxybenzaldehyde

  • To a solution of 4-hydroxy-3-propoxybenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-hydroxy-3-propoxybenzaldehyde.

Step 2: Synthesis of (4-Bromo-2-propoxyphenyl)methanol

  • Dissolve 5-bromo-4-hydroxy-3-propoxybenzaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield (4-bromo-2-propoxyphenyl)methanol.

Potential Applications in Drug Discovery and Development

While (4-bromo-2-propoxyphenyl)methanol itself has not been extensively studied, the structural motifs it contains are present in numerous compounds with significant biological activities. Bromophenols, in particular, are a class of marine natural products known for their diverse pharmacological properties.[2][3] This suggests that (4-bromo-2-propoxyphenyl)methanol could serve as a valuable building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

  • Anticancer Agents: Many brominated compounds have demonstrated cytotoxic activity against various cancer cell lines.[3][4][5] The presence of the bromo- and hydroxyl- functionalities on the phenyl ring could be exploited to design novel anticancer drugs.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring of (4-bromo-2-propoxyphenyl)methanol could confer radical scavenging activity, making its derivatives potential candidates for conditions associated with oxidative stress.[2][3][5]

  • Enzyme Inhibition: The substituted phenyl ring can be a key pharmacophore for interacting with the active sites of various enzymes. Derivatives of (4-bromo-2-propoxyphenyl)methanol could be explored as inhibitors for enzymes implicated in diseases such as Alzheimer's disease (e.g., acetylcholinesterase) or glaucoma (e.g., carbonic anhydrase).[6]

  • Antihypertensive Agents: The core structure could be modified to develop antagonists for receptors involved in blood pressure regulation, similar to how other pyrimidine derivatives have been developed as endothelin receptor antagonists.[7]

Applications cluster_0 Potential Therapeutic Targets center (4-Bromo-2-propoxyphenyl)methanol Scaffold Anticancer Agents Anticancer Agents center->Anticancer Agents Antioxidants Antioxidants center->Antioxidants Enzyme Inhibitors Enzyme Inhibitors center->Enzyme Inhibitors Antihypertensives Antihypertensives center->Antihypertensives

Figure 2: Potential therapeutic applications derived from the (4-bromo-2-propoxyphenyl)methanol scaffold.

Conclusion and Future Directions

(4-Bromo-2-propoxyphenyl)methanol represents an under-explored yet promising chemical entity for medicinal chemistry and drug discovery. This technical guide has provided a foundational understanding of this molecule by proposing a viable synthetic route, predicting its key physicochemical properties, and outlining potential avenues for its application in the development of novel therapeutics.

Future research should focus on the successful synthesis and thorough characterization of (4-bromo-2-propoxyphenyl)methanol. Following its synthesis, a systematic evaluation of its biological activities, starting with broad screening assays for anticancer, antioxidant, and enzyme inhibitory properties, is warranted. The insights gained from these initial studies will undoubtedly pave the way for the rational design and synthesis of a new generation of drugs based on this versatile scaffold.

References

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google P
  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC - NIH. (URL: [Link])

  • (4-bromo-2-methylphenyl)methanol (C8H9BrO) - PubChemLite. (URL: [Link])

  • (4-bromo-2-(trifluoromethoxy)phenyl)methanol (C8H6BrF3O2) - PubChemLite. (URL: [Link])

  • (4-Propoxyphenyl)methanol | C10H14O2 | CID 347843 - PubChem - NIH. (URL: [Link])

  • (4-bromo-3-methoxyphenyl)-methanol (C8H9BrO2) - PubChemLite. (URL: [Link])

  • 4-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 15128243 - PubChem. (URL: [Link])

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. (URL: [Link])

  • (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem. (URL: [Link])

  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (URL: [Link])

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - MDPI. (URL: [Link])

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (URL: [Link])

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. (URL: [Link])

  • Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. (URL: [Link])

  • (4-Bromo-2,6-dimethylphenyl)methanol | C9H11BrO | CID 14680145 - PubChem. (URL: [Link])

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: [Link])

  • (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887 - PubChem. (URL: [Link])

  • 1094510-28-7| Chemical Name : (4-Bromo-2-propoxyphenyl)methanol | Pharmaffiliates. (URL: [Link])

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of (4-Bromo-2-propoxyphenyl)methanol: A Novel Benzyl Alcohol Derivative

Abstract: This document provides a comprehensive technical guide for the proposed synthesis and characterization of (4-Bromo-2-propoxyphenyl)methanol, a novel benzyl alcohol derivative. As this compound is not extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the proposed synthesis and characterization of (4-Bromo-2-propoxyphenyl)methanol, a novel benzyl alcohol derivative. As this compound is not extensively documented in current scientific literature, this guide serves as a foundational resource for researchers and drug development professionals interested in its potential applications. The proposed synthetic pathway is grounded in established chemical principles and analogous reactions reported for similar molecular scaffolds. Detailed experimental protocols, mechanistic insights, and characterization methodologies are presented to facilitate its synthesis and validation.

Introduction and Rationale

(4-Bromo-2-propoxyphenyl)methanol represents a unique molecular structure incorporating a brominated aromatic ring, a propoxy ether linkage, and a benzyl alcohol moiety. While the specific discovery and history of this compound are not documented, its structural motifs are prevalent in a variety of biologically active molecules and synthetic intermediates. Halogenated aromatic compounds are frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For instance, brominated phenols and their derivatives have been investigated for antimicrobial properties[1]. Similarly, substituted benzyl alcohols and their precursors are key intermediates in the synthesis of pharmaceuticals and other fine chemicals[2][3].

This guide, therefore, outlines a plausible and efficient synthetic route to (4-Bromo-2-propoxyphenyl)methanol, enabling its production for further investigation into its chemical and biological properties. The proposed pathway is designed to be robust and adaptable, leveraging well-understood synthetic transformations.

Proposed Multi-Step Synthesis of (4-Bromo-2-propoxyphenyl)methanol

The synthesis of (4-Bromo-2-propoxyphenyl)methanol can be logically approached in a three-step sequence starting from the commercially available 2-methoxyphenol (guaiacol). This pathway involves:

  • Propoxylation of the phenolic hydroxyl group.

  • Electrophilic bromination of the aromatic ring at the position para to the hydroxyl group.

  • Reduction of the corresponding benzaldehyde to the target benzyl alcohol.

Synthesis_Pathway 2-Methoxyphenol 2-Methoxyphenol 2-Propoxyanisole 2-Propoxyanisole 2-Methoxyphenol->2-Propoxyanisole Step 1: Propoxylation 4-Bromo-2-propoxyanisole 4-Bromo-2-propoxyanisole 2-Propoxyanisole->4-Bromo-2-propoxyanisole Step 2: Bromination 4-Bromo-2-propoxybenzaldehyde 4-Bromo-2-propoxybenzaldehyde 4-Bromo-2-propoxyanisole->4-Bromo-2-propoxybenzaldehyde Step 3: Formylation (4-Bromo-2-propoxyphenyl)methanol (4-Bromo-2-propoxyphenyl)methanol 4-Bromo-2-propoxybenzaldehyde->(4-Bromo-2-propoxyphenyl)methanol Step 4: Reduction

Caption: Proposed synthetic pathway for (4-Bromo-2-propoxyphenyl)methanol.

Step 1: Synthesis of 2-Propoxyanisole (Williamson Ether Synthesis)

The initial step involves the conversion of 2-methoxyphenol to 2-propoxyanisole via the Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

Protocol:

  • To a solution of 2-methoxyphenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-propoxyanisole.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating phenols, minimizing potential side reactions.

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Alkyl Halide: 1-bromopropane is a good electrophile for this SN2 reaction.

Step 2: Synthesis of 4-Bromo-2-propoxyanisole (Electrophilic Aromatic Bromination)

The second step is the regioselective bromination of 2-propoxyanisole. The alkoxy groups (-OCH₃ and -OCH₂CH₂CH₃) are ortho-, para-directing and activating. The para position to the original hydroxyl group is the most sterically accessible and electronically favorable position for electrophilic substitution.

Protocol:

  • Dissolve 2-propoxyanisole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent to the reaction mixture. The use of a halogen carrier catalyst like FeBr₃ is generally not required for highly activated rings but can be used if the reaction is sluggish[4][5].

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-2-propoxyanisole.

Causality of Experimental Choices:

  • Solvent: Dichloromethane is a common solvent for bromination as it is relatively inert.

  • Temperature: The reaction is carried out at low temperatures to control the reaction rate and minimize the formation of poly-brominated byproducts.

  • Brominating Agent: Molecular bromine is an effective brominating agent for activated aromatic rings[6].

Step 3: Synthesis of 4-Bromo-2-propoxybenzaldehyde (Formylation)

The introduction of the aldehyde functional group can be achieved through formylation of 4-bromo-2-propoxyanisole. A common method is lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF)[7].

Protocol:

  • Dissolve 4-bromo-2-propoxyanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes. The bromine-lithium exchange will occur.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude aldehyde by column chromatography.

Causality of Experimental Choices:

  • Lithiation: n-Butyllithium is a strong base that can effect a lithium-halogen exchange with the aryl bromide at low temperatures.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium intermediate and prevent side reactions.

  • Formylating Agent: DMF is a common and effective electrophile for introducing a formyl group onto an organolithium species.

Step 4: Synthesis of (4-Bromo-2-propoxyphenyl)methanol (Reduction of the Aldehyde)

The final step is the reduction of the benzaldehyde to the corresponding benzyl alcohol. This can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Protocol:

  • Dissolve 4-bromo-2-propoxybenzaldehyde (1.0 eq) in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water or a dilute acid (e.g., 1 M HCl) to destroy excess NaBH₄.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product, (4-Bromo-2-propoxyphenyl)methanol, by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a selective and mild reducing agent for aldehydes and ketones and is safe to use in protic solvents[8].

  • Solvent: Methanol or ethanol are suitable solvents that can also act as the proton source for the workup.

Reduction_Mechanism cluster_0 Mechanism of Aldehyde Reduction Aldehyde R-CHO Intermediate R-CH(O⁻)BH₃ Aldehyde->Intermediate Hydride attack NaBH4 NaBH₄ NaBH4->Intermediate Alcohol R-CH₂OH Intermediate->Alcohol Protonation Byproduct Na⁺[CH₃OBH₃]⁻ Intermediate->Byproduct Solvent CH₃OH Solvent->Alcohol

Caption: Simplified mechanism of aldehyde reduction by NaBH₄.

Characterization and Data

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm, indicative)
2-PropoxyanisoleC₁₀H₁₄O₂166.226.8-7.2 (m, 4H, Ar-H), 3.9 (t, 2H, OCH₂), 3.8 (s, 3H, OCH₃), 1.8 (sext, 2H, CH₂), 1.0 (t, 3H, CH₃)
4-Bromo-2-propoxyanisoleC₁₀H₁₃BrO₂245.117.0-7.3 (m, 3H, Ar-H), 3.9 (t, 2H, OCH₂), 3.8 (s, 3H, OCH₃), 1.8 (sext, 2H, CH₂), 1.0 (t, 3H, CH₃)
4-Bromo-2-propoxybenzaldehydeC₁₀H₁₁BrO₂243.109.8 (s, 1H, CHO), 7.2-7.6 (m, 3H, Ar-H), 4.0 (t, 2H, OCH₂), 1.8 (sext, 2H, CH₂), 1.0 (t, 3H, CH₃)
(4-Bromo-2-propoxyphenyl)methanolC₁₀H₁₃BrO₂245.117.0-7.4 (m, 3H, Ar-H), 4.6 (s, 2H, CH₂OH), 3.9 (t, 2H, OCH₂), 2.5 (br s, 1H, OH), 1.8 (sext, 2H, CH₂), 1.0 (t, 3H, CH₃)

Note: Predicted NMR signals are estimations and will require experimental verification.

Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework of the molecule. The appearance and disappearance of key signals (e.g., the aldehyde proton at ~9.8 ppm and the benzylic protons at ~4.6 ppm) will be indicative of successful transformations.

  • Infrared (IR) Spectroscopy: Will identify key functional groups. The disappearance of the broad O-H stretch of the starting phenol, the appearance of the C=O stretch of the aldehyde intermediate (~1700 cm⁻¹), and its subsequent replacement by a broad O-H stretch in the final product will be key diagnostic markers.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the intermediates and the final product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectra of the brominated compounds.

Potential Applications and Future Directions

The synthesized (4-Bromo-2-propoxyphenyl)methanol can serve as a versatile building block in organic synthesis. The presence of three distinct functional groups—the aryl bromide, the ether, and the primary alcohol—allows for a range of subsequent chemical modifications. For example:

  • The aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecular architectures.

  • The benzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups such as ethers or esters.

Given that structurally related compounds serve as intermediates for pharmaceuticals, agrochemicals, and materials science, it is plausible that (4-Bromo-2-propoxyphenyl)methanol could be a valuable precursor in these fields[2][3]. Further research into its biological activity and material properties is warranted.

Conclusion

This technical guide provides a well-reasoned and detailed hypothetical pathway for the synthesis of the novel compound (4-Bromo-2-propoxyphenyl)methanol. By following the outlined protocols, which are based on established and reliable organic reactions, researchers should be able to successfully synthesize and characterize this molecule. This will open the door for its evaluation in various scientific and industrial applications, contributing to the advancement of chemical and pharmaceutical research.

References

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. [Link]

  • (4-bromo-2-methylphenyl)methanol (C8H9BrO) - PubChem. [Link]

  • Oxidative coupling of phenols - Wikipedia. [Link]

  • Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem. [Link]

  • The Grignard Reaction. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. [Link]

  • US4223166A - Process for producing 4-bromo-2-chlorophenols - Google P
  • Grignard reaction of anisole bromide | Download Table - ResearchGate. [Link]

  • WO1999037714A1 - Propoxylated phenols and/or propoxylated aromatic alcohols as plasticisers for epoxy resins and aminic epoxy resin hardeners - Google P
  • 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds - Chemistry LibreTexts. [Link]

  • Benzaldehydes reduction to benzyl alcohol in various solvents... - ResearchGate. [Link]

  • Benzaldehyde can be converted to benzyl alcohol by – - Allen. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Formylation - Common Conditions. [Link]

  • Bromination of Benzene! EAS Mechanism Explained - YouTube. [Link]

  • Bromination of Benzene (A-Level Chemistry) - YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Diaryl Carbinols via Grignard Reaction with 4-bromo-2-propoxybenzaldehyde

Introduction: The Enduring Power of the Grignard Reaction For over a century, the Grignard reaction has remained a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Grignard Reaction

For over a century, the Grignard reaction has remained a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1][3] The result of this nucleophilic attack on an aldehyde is a secondary alcohol, a critical functional group in medicinal chemistry and materials science.[4][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the execution of a Grignard reaction between a pre-formed Grignard reagent (e.g., Phenylmagnesium Bromide) and the substituted aryl aldehyde, 4-bromo-2-propoxybenzaldehyde. We will delve into the mechanistic underpinnings, provide a field-proven, step-by-step protocol, and offer insights into process optimization and troubleshooting. The target product, a diaryl carbinol, represents a valuable scaffold for the development of novel chemical entities.

It is crucial to note that this protocol details the reaction of a Grignard reagent with 4-bromo-2-propoxybenzaldehyde. Attempting to form a Grignard reagent from this molecule is not viable, as the highly reactive organometallic species would immediately react with the aldehyde moiety of a starting material molecule.

Reaction Scheme & Mechanism

The overall transformation involves two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the aldehyde.

Overall Reaction:

Mechanistic Pathway:

The Grignard reaction proceeds via a two-step mechanism. First, the highly polar C-Mg bond of the Grignard reagent facilitates the nucleophilic attack of the carbanionic carbon onto the electrophilic carbonyl carbon of the aldehyde.[3] This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. The second step is an acidic workup, where a proton source is added to neutralize this intermediate, yielding the final secondary alcohol product.[1][6]

Grignard_Mechanism cluster_formation Part 1: Grignard Reagent Formation cluster_addition Part 2: Nucleophilic Addition & Workup reagent reagent intermediate intermediate product product step step ArylBr Aryl Bromide (Ar-Br) Mg Magnesium Metal (Mg) Grignard Grignard Reagent (Ar-MgBr) ArylBr->Grignard Insertion in Dry Ether Mg->Grignard Grignard_re Grignard Reagent (Ar-MgBr) Grignard->Grignard_re To Reaction Flask Aldehyde 4-bromo-2-propoxybenzaldehyde Alkoxide Tetrahedral Mg-Alkoxide Intermediate Aldehyde->Alkoxide Grignard_re->Aldehyde Nucleophilic Attack Workup Acidic Workup (e.g., aq. NH4Cl) Alkoxide->Workup Alcohol Secondary Alcohol Product Alkoxide->Alcohol

Caption: Mechanism of the Grignard reaction.

Experimental Protocol

This protocol details the synthesis of (4-bromo-2-propoxyphenyl)(phenyl)methanol. Strict adherence to anhydrous conditions is paramount for success.[7][8]

Materials & Equipment
Reagents & Chemicals Equipment
Magnesium turningsThree-neck round-bottom flask (oven-dried)
Iodine (crystal)Reflux condenser (oven-dried)
Bromobenzene (anhydrous)Dropping funnel (oven-dried)
4-bromo-2-propoxybenzaldehydeMagnetic stirrer and stir bar
Anhydrous Diethyl Ether or THFHeating mantle / Oil bath
Saturated aq. Ammonium Chloride (NH₄Cl)Inert gas line (Nitrogen or Argon)
Anhydrous Magnesium Sulfate (MgSO₄)Syringes and needles (oven-dried)
Deuterated Chloroform (CDCl₃) for NMRRubber septa
Solvents for chromatography (Hexanes, Ethyl Acetate)Standard glassware for workup & purification
Glassware & Reagent Preparation

Causality: Grignard reagents are potent bases and nucleophiles that react destructively with protic sources, especially water.[3][6] Failure to exclude atmospheric and residual moisture is the most common cause of reaction failure.

  • Glassware: All glassware (reaction flask, condenser, dropping funnel, stir bar) must be thoroughly cleaned, dried in an oven (≥120 °C) for at least 4 hours, and assembled hot under a stream of dry inert gas (N₂ or Ar).[7] Allow to cool to room temperature under a positive pressure of inert gas.

  • Solvents: Use freshly opened anhydrous grade diethyl ether or tetrahydrofuran (THF). If the solvent is from a previously opened bottle, it should be dried over a suitable agent (e.g., sodium/benzophenone) and distilled.

  • Reagents: Ensure bromobenzene and 4-bromo-2-propoxybenzaldehyde are anhydrous. Liquid reagents can be stored over molecular sieves if necessary.

Part 1: Formation of Phenylmagnesium Bromide
  • In the pre-dried 250 mL three-neck flask under a positive N₂/Ar atmosphere, add magnesium turnings (1.2 eq).

  • Add a single small crystal of iodine. The iodine acts as an initiator by etching the passivating magnesium oxide layer on the turnings. A faint brown color may appear.

  • Add ~10 mL of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in ~40 mL of anhydrous diethyl ether.

  • Add a small aliquot (~2-3 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling, a slight cloudiness, and potentially spontaneous refluxing. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9] Vigorous refluxing can promote the formation of biphenyl as a side product.[7]

  • After the addition is complete, continue stirring at room temperature or with gentle heating for 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is your Grignard reagent. Use it immediately.[7]

Part 2: Reaction with 4-bromo-2-propoxybenzaldehyde
  • Prepare a solution of 4-bromo-2-propoxybenzaldehyde (1.0 eq) in ~50 mL of anhydrous diethyl ether in a separate dry flask or directly in the dropping funnel.

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction and minimize side reactions.

  • Slowly add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.[10] A color change and the formation of a precipitate (the magnesium alkoxide salt) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC if desired.

Part 3: Workup and Purification
  • Cool the reaction mixture again to 0 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This is an exothermic process that hydrolyzes the alkoxide and destroys any unreacted Grignard reagent. Avoid adding acid directly, which can cause violent effervescence.

  • Continue adding the NH₄Cl solution until the aqueous and organic layers are distinct and most of the solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure (4-bromo-2-propoxyphenyl)(phenyl)methanol.

Reaction Parameters & Data

The following table provides a summary of typical reaction parameters for laboratory-scale synthesis.

ParameterValue / ConditionRationale
Stoichiometry
4-bromo-2-propoxybenzaldehyde1.0 eqLimiting Reagent
Bromobenzene1.1 eqSlight excess to form the Grignard reagent
Magnesium1.2 eqExcess to ensure complete consumption of aryl halide
Temperature
Grignard FormationRT to 35 °C (Ether reflux)Initiation and propagation of reagent formation
Aldehyde Addition0 °CControl of exothermic reaction[11]
Solvent Anhydrous Diethyl Ether / THFAprotic solvent required to stabilize the Grignard reagent
Reaction Time
Grignard Formation1-2 hoursFor complete formation of the reagent
Aldehyde Addition2-3 hoursFor complete consumption of the aldehyde

Troubleshooting Guide

Even with careful planning, challenges can arise. This workflow provides a logical approach to diagnosing common issues.

Troubleshooting_Workflow problem problem cause cause solution solution start Reaction Failed or Low Yield q1 Did Grignard formation initiate? start->q1 cause1 Probable Cause: - Passivated Mg (oxide layer) - Wet solvent/glassware - Unreactive halide q1->cause1 No q2 Was starting aldehyde recovered? q1->q2 Yes sol1 Solution: - Add initiator (I₂, DIBAL-H) - Crush Mg turnings in situ - Ensure all components are scrupulously dry - Re-dry/re-distill solvent cause1->sol1 cause2 Probable Cause: - Grignard reagent decomposed (moisture ingress) - Insufficient Grignard added q2->cause2 Yes cause3 Probable Cause: - Biphenyl side-product formed - Aldehyde is sterically hindered or unreactive q2->cause3 No sol2 Solution: - Check for leaks in inert gas setup - Use higher excess of Grignard reagent - Titrate Grignard reagent before use cause2->sol2 sol3 Solution: - Slow down halide addition during Grignard formation (control reflux) - Increase reaction time/temperature for addition step cause3->sol3

Caption: A troubleshooting workflow for the Grignard reaction.

Safety Precautions

The Grignard reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents and solvents.[12]

  • Pyrophoric Reagents: Grignard reagents can ignite spontaneously upon contact with air, especially if concentrated. Always handle them under an inert atmosphere.[13]

  • Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure the reaction is performed in a certified chemical fume hood, away from ignition sources.[13][14]

  • Exothermic Reaction: Both the formation and quenching of the Grignard reagent are highly exothermic and can lead to a runaway reaction if additions are performed too quickly.[15] Maintain cooling and controlled addition rates.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for general handling, with Nomex gloves available for pyrophoric material transfer).[12]

  • Quenching: Never quench a Grignard reaction with water directly. Use a less reactive proton source like saturated aqueous NH₄Cl and add it slowly to a cooled solution.

The starting material, 4-bromo-2-propoxybenzaldehyde, should be handled with care. While specific data is not available, related compounds like 4-bromo-2-hydroxybenzaldehyde are harmful if swallowed and cause serious eye irritation.[16] Similar substituted benzaldehydes may cause skin and respiratory irritation.[17]

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • University of Toronto. Formation and reaction of a Grignard reagent. [Link]

  • Google Patents. (1974).
  • Wikipedia. Grignard reagent. [Link]

  • PubChem, National Institutes of Health. 4-Propoxybenzaldehyde. [Link]

  • PubChem, National Institutes of Health. 4-Bromo-2-hydroxybenzaldehyde. [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Kappe, C. O., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development. [Link]

  • American Chemical Society. Grignard Reaction Safety. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 6(13), 2133–2136. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

  • Google Patents. (2013). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Chemistry LibreTexts. (2023). Reactions of Grignard reagents with aldehydes and ketones. [Link]

  • Journal of the Chemical Society C: Organic. (1967). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • University of Washington. Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • University of Calgary. Ch23: Aryl Grignards. [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. [Link]

  • National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Bromo-2-propoxyphenyl)methanol

Introduction: Strategic Importance of Biaryl Methanols The synthesis of biaryl methanols is of paramount importance in medicinal chemistry and materials science. These structural motifs are integral to a wide array of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Biaryl Methanols

The synthesis of biaryl methanols is of paramount importance in medicinal chemistry and materials science. These structural motifs are integral to a wide array of pharmacologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering a powerful tool for the construction of these complex architectures.[1][2] This is attributed to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its reagents.[2][3]

This document provides a detailed guide for the Suzuki-Miyaura coupling of (4-Bromo-2-propoxyphenyl)methanol with various arylboronic acids. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of reagents and reaction conditions, ensuring a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.

Reaction Scheme and Mechanistic Overview

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex.[1] The reaction couples an organoboron compound (in this case, an arylboronic acid) with an organohalide ((4-Bromo-2-propoxyphenyl)methanol) in the presence of a base.[1]

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (4-Bromo-2-propoxyphenyl)methanol to form a Pd(II) complex.[1]

  • Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.[1][4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide (4-Bromo-2-propoxyphenyl)methanol (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Considerations for the Substrate: (4-Bromo-2-propoxyphenyl)methanol

The structure of (4-Bromo-2-propoxyphenyl)methanol presents specific challenges and considerations for the Suzuki-Miyaura coupling:

  • Electron-Rich Aryl Bromide: The presence of the propoxy and hydroxymethyl groups makes the aromatic ring electron-rich, which can slow down the rate-determining oxidative addition step.[5]

  • Benzylic Alcohol: The primary alcohol functionality is generally well-tolerated in Suzuki couplings.[3] However, the choice of base is crucial to avoid side reactions such as deprotonation and subsequent etherification or oxidation.

  • Steric Hindrance: The ortho-propoxy group can introduce some steric hindrance around the reaction center, potentially influencing the choice of catalyst and ligand.

Recommended Protocol

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of (4-Bromo-2-propoxyphenyl)methanol with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
ReagentGradeSupplier ExamplePurpose
(4-Bromo-2-propoxyphenyl)methanol≥97%Sigma-AldrichAryl bromide substrate
Arylboronic Acid≥97%Combi-BlocksCoupling partner
Pd(PPh₃)₄ (Tetrakis)≥99%Strem ChemicalsPalladium(0) catalyst precursor
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsOrganic solvent
WaterDeionized-Co-solvent
Ethyl AcetateACS GradeVWRExtraction solvent
Brine (saturated NaCl solution)--Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)≥97%EMD MilliporeDrying agent
Silica Gel230-400 meshSorbent TechnologiesStationary phase for chromatography
Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Start Weigh Weigh Reagents: (4-Bromo-2-propoxyphenyl)methanol (1.0 eq) Arylboronic Acid (1.2 eq) Pd(PPh₃)₄ (0.03 eq) K₂CO₃ (2.0 eq) Start->Weigh Add_Solvents Add Anhydrous 1,4-Dioxane and Water (4:1 v/v) Weigh->Add_Solvents Degas Degas the mixture (e.g., with Argon) Add_Solvents->Degas Heat Heat the reaction mixture at 80-90 °C Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Characterize by NMR, MS, etc. Purify->Analyze End End Analyze->End caption Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Bromo-2-propoxyphenyl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. The use of a solvent mixture is often necessary to dissolve both the organic and inorganic reagents.[6]

    • Degas the resulting mixture by bubbling argon through it for 15-20 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified biaryl methanol product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Rationale for Protocol Choices

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.[6] For more challenging couplings, or to improve reaction rates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst (e.g., Pd(OAc)₂) can be explored.[5]

  • Base: Potassium carbonate is a moderately strong inorganic base that is generally compatible with alcohol functionalities.[6] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used to accelerate the reaction, particularly with less reactive aryl bromides.[6]

  • Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic substrates and the inorganic base.[6] Other solvent systems such as toluene/water or DMF/water can also be employed.[4]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, especially given the electron-rich nature of the aryl bromide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor solubilityEnsure proper degassing, increase temperature, try a different solvent system (e.g., DMF/water), use a more active catalyst/ligand combination.
Dehalogenation of Starting Material Presence of protic sources, catalyst deactivationUse anhydrous solvents, ensure the inert atmosphere is maintained, consider a milder base.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without complete reductionRigorously degas the reaction mixture, use a Pd(0) source directly.[4]
Complex Product Mixture Side reactions, decomposition of starting materials or productLower the reaction temperature, screen different bases and solvents, ensure the purity of starting materials.

Characterization of the Product

The structure of the resulting biaryl methanol can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Expect to see the disappearance of the signals corresponding to the aromatic protons in the starting aryl bromide and the appearance of new aromatic signals from the coupled aryl ring. The chemical shift of the benzylic CH₂OH protons should be identifiable.

  • ¹³C NMR: The number of aromatic carbon signals will increase, corresponding to the new biaryl skeleton.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the desired product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl methanols from (4-Bromo-2-propoxyphenyl)methanol. By carefully selecting the catalyst, base, and solvent system, and by adhering to proper experimental techniques such as thorough degassing, high yields of the desired products can be achieved. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Rossi, R., Bellina, F., & Lessi, M. (2012). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of multiply halogenated arenes. Tetrahedron, 68(17), 3567-3611. [Link]

Sources

Method

Analytical Strategies for Monitoring the Synthesis and Reactions of (4-Bromo-2-propoxyphenyl)methanol

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract (4-Bromo-2-propoxyphenyl)methanol is a substituted aromatic alcohol with potential applications as an intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2-propoxyphenyl)methanol is a substituted aromatic alcohol with potential applications as an intermediate in pharmaceutical synthesis. The precise control and monitoring of its formation and subsequent reactions are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies required for in-process control and final product analysis. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside a discussion on the utility of Nuclear Magnetic Resonance (NMR) for real-time reaction monitoring. These methods are designed to be stability-indicating, capable of separating the main analyte from starting materials, byproducts, and potential degradants.

Introduction: The Analytical Imperative

In pharmaceutical development, the journey from a simple intermediate to a final drug substance is paved with rigorous analytical checkpoints. For a molecule like (4-Bromo-2-propoxyphenyl)methanol, which contains multiple reactive sites—a benzylic alcohol, a bromo substituent, and a propoxy ether group—the potential for side reactions and impurity formation is significant. Therefore, robust analytical methods are not merely a quality control requirement; they are an essential tool for process understanding and optimization. A well-designed analytical strategy provides critical data on reaction kinetics, yield, and impurity profiles, directly influencing process development and ensuring regulatory compliance.[1][2] This guide explains the causality behind our methodological choices, providing self-validating protocols grounded in established scientific principles.

Reaction Context: A Representative Pathway

To establish a practical context for analysis, let us consider a common synthesis route: the reduction of a parent aldehyde, (4-Bromo-2-propoxyphenyl)aldehyde, to the target alcohol.

cluster_main Representative Reaction: Aldehyde Reduction SM Starting Material (4-Bromo-2-propoxyphenyl)aldehyde Product Target Product (4-Bromo-2-propoxyphenyl)methanol SM->Product  Reduction  (e.g., NaBH4) Impurity Oxidative Impurity (4-Bromo-2-propoxyphenyl)benzoic acid Product->Impurity  Over-oxidation / Degradation  (e.g., Air, strong oxidants)

Caption: Hypothetical reaction scheme for the synthesis of the target alcohol.

This reaction highlights the primary analytical challenge: resolving the aldehyde starting material from the alcohol product. Furthermore, the potential for over-oxidation of the product back to the aldehyde or further to the carboxylic acid necessitates a method that can distinguish all three species.

Strategic Selection of Analytical Techniques

The choice of analytical instrumentation is dictated by the physicochemical properties of the analytes and the specific questions being asked. For this system, a multi-pronged approach is most effective.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for non-volatile, polar to semi-polar organic molecules, making it ideal for monitoring the primary reaction components. Its high resolution and sensitivity are essential for creating a stability-indicating assay.[1][3]

  • Gas Chromatography (GC): GC is best suited for volatile and thermally stable compounds. It serves as an excellent complementary technique for detecting volatile organic impurities, residual solvents, or certain starting materials that might be challenging to analyze by HPLC.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural information. While traditionally used for final product confirmation, modern flow-NMR techniques allow for real-time, in-situ reaction monitoring without the need for sample workup, offering deep mechanistic insights.[6]

decision decision method method start Start: Need to monitor reaction q1 Are analytes volatile & thermally stable? start->q1 q2 Need quantitative data on non-volatile components? q1->q2 No gc_method Primary Method: GC-FID / GC-MS q1->gc_method Yes q3 Need real-time structural data & kinetic information? q2->q3 No hplc_method Primary Method: RP-HPLC with UV/PDA q2->hplc_method Yes nmr_method Complementary Method: Flow NMR Spectroscopy q3->nmr_method Yes end Analysis Complete q3->end No gc_method->q2 gc_method->end hplc_method->q3 hplc_method->end nmr_method->end

Caption: Workflow for selecting the appropriate analytical method.

Primary Method: Stability-Indicating HPLC-UV

Reverse-Phase HPLC (RP-HPLC) is the preferred method due to the moderate polarity of the target molecule and its potential impurities. The hydroxyl group provides a polar handle, while the aromatic ring and propoxy chain add non-polar character, making it well-suited for retention on a C18 stationary phase.

Protocol: HPLC Analysis

1. Rationale and Causality:

  • Column: A C18 column is chosen as the industry standard for its versatility in separating compounds of moderate polarity. The particle size (e.g., 3.5 µm) offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure that both more polar (e.g., carboxylic acid) and less polar (e.g., aldehyde) compounds elute with good peak shape in a reasonable timeframe. A phosphate buffer is added to maintain a consistent pH (e.g., pH 3.0), which is critical for the reproducible ionization state of the acidic and basic functional groups, thereby ensuring consistent retention times.[7]

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector because it provides spectral data for each peak. This is invaluable for peak purity analysis and for identifying co-eluting impurities. The aromatic ring in the analytes ensures strong UV absorbance.[8]

2. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid.

3. Detailed Step-by-Step Methodology:

  • Mobile Phase Preparation:
  • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B: Acetonitrile.
  • Standard Preparation:
  • Accurately weigh ~10 mg of (4-Bromo-2-propoxyphenyl)methanol reference standard into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of 100 µg/mL.
  • Sample Preparation (In-Process Control):
  • Withdraw 100 µL of the reaction mixture.
  • Quench the reaction immediately in 900 µL of diluent.
  • Vortex and filter through a 0.22 µm syringe filter into an HPLC vial. This 10-fold dilution is a starting point and may need adjustment based on the reaction concentration.
  • Chromatographic Conditions:
  • Refer to the summary table below for the specific instrument parameters.
  • System Suitability Test (SST):
  • Before running samples, inject the standard solution five times.
  • The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. This ensures the system is precise and efficient.
ParameterSetting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM KH2PO4 in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-80% B; 15-17 min: 80% B; 17-18 min: 80-40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA, 225 nm (Acquisition range: 200-400 nm)
Expected Rt (Alcohol) ~8.5 min

Complementary Method: Gas Chromatography (GC-FID)

GC is ideal for quantifying residual volatile starting materials or low molecular weight, non-polar byproducts. A Flame Ionization Detector (FID) is used for its robustness and broad applicability to organic compounds.

Protocol: GC Analysis

1. Rationale and Causality:

  • Column: A DB-5 or equivalent (5% phenyl-methylpolysiloxane) column is a general-purpose, robust column suitable for separating a wide range of semi-volatile aromatic compounds.[9]

  • Injector: Split injection is used to prevent column overloading when analyzing concentrated reaction mixtures. A high inlet temperature ensures rapid volatilization of the analytes.

  • Temperature Program: A temperature ramp is employed to first separate highly volatile components (like solvents) at a lower temperature, followed by elution of the higher-boiling analytes.

2. Instrumentation and Consumables:

  • GC system with FID, split/splitless inlet, and autosampler.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Gases: High-purity Helium (carrier), Hydrogen, and Air (for FID).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade.

3. Detailed Step-by-Step Methodology:

  • Standard Preparation: Prepare a 100 µg/mL standard of the analyte(s) of interest in DCM.
  • Sample Preparation: Dilute 100 µL of the reaction mixture with 900 µL of DCM. Filter if necessary.
  • Chromatographic Conditions: Refer to the table below.
ParameterSetting
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temp. 280 °C
Injection Vol. 1 µL, Split Ratio 50:1
Oven Program 80 °C (hold 2 min), ramp to 280 °C @ 20 °C/min, hold 5 min
Detector FID
Detector Temp. 300 °C

Mechanistic Insights: NMR Spectroscopy

For a deeper understanding of reaction kinetics, NMR is an invaluable tool. By monitoring the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the benzylic alcohol methylene protons (~4.6 ppm), one can track the reaction progress in near real-time.[10][11]

  • ¹H NMR Key Signals:

    • (4-Bromo-2-propoxyphenyl)aldehyde: Aldehyde proton (CHO) at ~9.8 ppm.

    • (4-Bromo-2-propoxyphenyl)methanol: Methylene protons (CH₂OH) at ~4.6 ppm and the hydroxyl proton (-OH) which can be a broad singlet anywhere from 2-5 ppm.[10]

  • Monitoring Approach: An aliquot of the reaction can be taken at various time points, quenched, and quickly analyzed. Alternatively, a flow-NMR setup can pump the reaction mixture directly through the spectrometer for continuous monitoring.[6]

decision decision pass pass fail fail start Inject Standard 5x check_rsd Peak Area %RSD <= 2.0%? start->check_rsd check_tf Tailing Factor <= 2.0? check_rsd->check_tf Yes system_fail System Failure Troubleshoot & Re-run check_rsd->system_fail No check_plates Theoretical Plates >= 2000? check_tf->check_plates Yes check_tf->system_fail No system_ok System is Suitable Proceed with Analysis check_plates->system_ok Yes check_plates->system_fail No

Caption: Logic diagram for an HPLC System Suitability Test (SST).

Conclusion

The successful development and production of pharmaceutical intermediates like (4-Bromo-2-propoxyphenyl)methanol rely on a foundation of robust and reliable analytical methods. The detailed HPLC and GC protocols provided herein offer a comprehensive framework for monitoring reaction progress, quantifying product yield, and ensuring purity. By understanding the rationale behind each methodological choice—from column chemistry to detector technology—scientists can confidently generate high-quality data, accelerate process development, and ensure the final product meets all necessary specifications. The integration of these techniques provides a self-validating system for process control, embodying the principles of modern analytical chemistry in a drug development setting.

References

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Separation of 4-Bromobenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies.
  • What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and wh
  • Method of Test for Preservatives in Cosmetics (2). (2015).
  • CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. IPRadvisors.
  • CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Alcohol Analysis with GC-MS. (2024). YouTube.
  • (4-Bromo-2-methylphenyl)methanol.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
  • 4-Bromo-2-methoxyphenol.
  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS.
  • Analyzing Alcoholic Beverages by Gas Chrom
  • ¹H-NMR Metabolic Profiling, Antioxidant Activity, and Docking Study of Common Medicinal Plant-Derived Honey. (2022).
  • Determination of benzyl alcohol in cosmetics by gas chrom
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • ¹H proton nmr spectrum of phenol. Doc Brown's Chemistry.
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research.
  • Analytical Methods. Japan Coast Guard.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2016).
  • I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? (2013).
  • Stability indicating HPLC method development - a review. (2015).
  • A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. (2022).
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • (2-bromo-4,5-dimethoxyphenyl)methanol. Veeprho.
  • The reaction of 2-bromo-2-methylbutane with methanol. (2017). Chegg.com.
  • (4-Propoxyphenyl)methanol.
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2010). Jordan Journal of Pharmaceutical Sciences.
  • Near-Quantitative Formation of Imines in Water with Allosteric Control. (2020). Journal of the American Chemical Society.
  • Analytical methods for the quantification of volatile aromatic compounds. (2014).
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2012).
  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (1995).
  • Colorimetric Detection of Aliphatic Alcohols in β-Cyclodextrin Solutions. (2019). ACS Omega.
  • HPLC Methods for analysis of Benzyl alcohol.
  • When cis 1 bromo 2 methylcyclohexane is treated with methanol and heat, four different products are. (2025). YouTube.
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (2005).

Sources

Technical Notes & Optimization

Troubleshooting

Purification of (4-Bromo-2-propoxyphenyl)methanol from crude reaction mixture

Welcome to the technical support center for the purification of (4-Bromo-2-propoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Bromo-2-propoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this compound from a crude reaction mixture. Our focus is on providing practical, field-proven insights to help you achieve high purity and yield.

Understanding the Purification Challenge

(4-Bromo-2-propoxyphenyl)methanol is a substituted benzyl alcohol. Its purification is influenced by the polarity of the hydroxyl group, the ether linkage, and the presence of the bromine atom, which increases the molecular weight and can participate in intermolecular interactions. Common impurities in the synthesis of this compound often include the unreacted starting material, 4-bromo-2-propoxybenzaldehyde, and potentially over-brominated side products. The choice of purification strategy will depend on the nature and quantity of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (4-Bromo-2-propoxyphenyl)methanol?

A1: The most likely impurities are the starting aldehyde (4-bromo-2-propoxybenzaldehyde) if the synthesis involved a reduction step, and potentially the corresponding carboxylic acid if the aldehyde was oxidized. You might also find residual brominating agents or over-brominated species if the synthesis involved a bromination step.

Q2: How can I quickly assess the purity of my crude product and identify the major impurities?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid assessment of your crude mixture. By co-spotting your crude product alongside the starting materials on a TLC plate, you can visualize the number of components and their relative polarities. A typical TLC solvent system to start with is a mixture of hexane and ethyl acetate.

Q3: My compound appears as an oil, but I expected a solid. What should I do?

A3: (4-Bromo-2-propoxyphenyl)methanol can exist as a low-melting solid or a thick oil, especially if impurities are present. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if you have one. If it remains an oil, column chromatography is likely the best purification method.

Q4: I am seeing a significant amount of a non-polar impurity on my TLC. What could it be?

A4: A non-polar impurity could be a side-product from your reaction or a residual solvent from the work-up. If your synthesis involved a Grignard reaction, you might have biphenyl-type coupling products.

Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for separating (4-Bromo-2-propoxyphenyl)methanol from its impurities. However, several issues can arise.

Problem: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

  • Causality: Your compound is highly polar and is strongly adsorbing to the silica gel.

  • Solution: You need to increase the polarity of your mobile phase. A common strategy for polar compounds is to add a small percentage of methanol to your eluent. Start with a mobile phase of 95:5 dichloromethane:methanol and adjust as needed. Be cautious, as too much methanol can lead to the dissolution of the silica gel.

Problem: The separation between my product and an impurity is very poor.

  • Causality: The polarities of your product and the impurity are very similar in the chosen solvent system.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC. Try a combination of a non-polar solvent (e.g., hexane, cyclohexane), a moderately polar solvent (e.g., dichloromethane, ethyl acetate), and a polar solvent (e.g., methanol).

    • Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

Problem: My compound is eluting as a broad band, leading to low purity in the collected fractions.

  • Causality: This can be due to several factors, including overloading the column, poor packing of the stationary phase, or the use of a solvent system in which the compound has poor solubility.

  • Solution:

    • Reduce the Load: Use a larger column or reduce the amount of crude material you are purifying.

    • Improve Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks.

    • Check Solubility: Ensure your crude product is fully dissolved in the minimum amount of the initial eluent before loading it onto the column.

Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a broad range of polarities.
Mobile Phase (Eluent) Gradient of Hexane:Ethyl AcetateStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. This will elute non-polar impurities first, followed by your product.
Loading Technique Dry LoadingIf your crude product is not very soluble in the initial eluent, adsorb it onto a small amount of silica gel and then load the dry powder onto the top of your column. This prevents band broadening.

Troubleshooting Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds. The key is to find a suitable solvent or solvent pair.

Problem: I can't find a single solvent that is suitable for recrystallization.

  • Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Sometimes, a single solvent does not meet these criteria.

  • Solution: Use a binary solvent system. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly. For (4-Bromo-2-propoxyphenyl)methanol, a good starting point for a binary solvent system is chloroform and petroleum ether[1].

Problem: My compound "oils out" instead of forming crystals.

  • Causality: The solution is supersaturated, or the cooling rate is too fast. The melting point of your compound might also be lower than the boiling point of the solvent.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the "good" solvent, reheat to dissolve, and then cool again.

    • Scratching: Use a glass rod to scratch the inner surface of the flask to induce nucleation.

Problem: The recovery of my purified product is very low.

  • Causality: Your compound may be too soluble in the cold recrystallization solvent, or you may be using too much solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Solvent Choice: Re-evaluate your choice of solvent. A different solvent may provide a better recovery. Based on a similar compound, cyclohexane could be a suitable single solvent for recrystallization[2].

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 4:1).

    • Visualize the spots under UV light. The product, being a benzyl alcohol, should be more polar than the corresponding aldehyde.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Monitor the elution of compounds using TLC.

    • Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute your product.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified (4-Bromo-2-propoxyphenyl)methanol.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a potential solvent (e.g., cyclohexane[2] or a mixture of chloroform and petroleum ether[1]).

    • Heat the mixture to boiling. If the solid dissolves, it is a potential "good" solvent.

    • Allow the solution to cool. If crystals form, you have found a suitable solvent.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude (4-Bromo-2-propoxyphenyl)methanol tlc TLC Analysis crude->tlc Assess Purity column Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Pure pure_product Pure Product column->pure_product impurities Impurities column->impurities recrystallization->pure_product recrystallization->impurities in mother liquor Troubleshooting_Column_Chromatography start Column Chromatography Issue no_movement Compound not moving? start->no_movement poor_separation Poor separation? start->poor_separation broad_band Broad band? start->broad_band increase_polarity Increase eluent polarity (e.g., add MeOH) no_movement->increase_polarity optimize_solvent Optimize solvent system (TLC screening) poor_separation->optimize_solvent gradient_elution Use gradient elution poor_separation->gradient_elution reduce_load Reduce sample load broad_band->reduce_load repack_column Repack column broad_band->repack_column check_solubility Check sample solubility broad_band->check_solubility

Caption: Troubleshooting common issues in column chromatography.

References

  • MUKESH RANCHHODBHAI PATEL. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 503–507. [Link]

Sources

Optimization

Managing temperature control in the synthesis of (4-Bromo-2-propoxyphenyl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of (4-Bromo-2-propoxyphenyl)methanol. This guide, designed by our team of Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (4-Bromo-2-propoxyphenyl)methanol. This guide, designed by our team of Senior Application Scientists, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of this important intermediate. We understand the critical role of precise temperature control in achieving high yield and purity, and this document is structured to address the specific challenges you may encounter.

Understanding the Synthetic Pathway: A Three-Stage Approach

The synthesis of (4-Bromo-2-propoxyphenyl)methanol is most effectively approached as a three-stage process. Each stage has its own set of critical parameters, with temperature being a dominant factor influencing reaction kinetics, selectivity, and the formation of byproducts. This guide is structured to walk you through each of these crucial steps.

Synthesis_Pathway cluster_0 Stage 1: O-Propoxylation cluster_1 Stage 2: Ortho-Formylation cluster_2 Stage 3: Aldehyde Reduction A 4-Bromophenol B 1-Bromo-4-propoxybenzene A->B  Propyl Bromide, K₂CO₃  Acetone, Reflux (56°C) C 4-Bromo-2-propoxybenzaldehyde B->C  MgCl₂, Et₃N, Paraformaldehyde  THF, Reflux (75°C) D (4-Bromo-2-propoxyphenyl)methanol C->D  NaBH₄, Methanol  0°C to Room Temperature Troubleshooting_Flowchart cluster_Stage1 Stage 1: O-Propoxylation cluster_Stage2 Stage 2: Ortho-Formylation cluster_Stage3 Stage 3: Aldehyde Reduction Start Low Yield or Incomplete Reaction S1_CheckTemp Is reaction at reflux (56°C)? Start->S1_CheckTemp S1_CheckBase Is base dry and in excess (2 eq.)? S1_CheckTemp->S1_CheckBase Yes S1_Sol1 Increase heat to maintain reflux. S1_CheckTemp->S1_Sol1 No S1_CheckReagents Are reagents and solvent anhydrous? S1_CheckBase->S1_CheckReagents Yes S1_Sol2 Add more dry, powdered base. S1_CheckBase->S1_Sol2 No S1_Sol3 Use anhydrous reagents and solvent. S1_CheckReagents->S1_Sol3 No S2_CheckMoisture Are all reagents and glassware anhydrous? S1_CheckReagents->S2_CheckMoisture Yes S2_CheckTemp Is reaction at reflux (75°C)? S2_CheckMoisture->S2_CheckTemp Yes S2_Sol1 Use oven-dried glassware and anhydrous reagents. S2_CheckMoisture->S2_Sol1 No S2_CheckResin Is resin/polymer forming? S2_CheckTemp->S2_CheckResin Yes S2_Sol2 Ensure consistent heating. S2_CheckTemp->S2_Sol2 No S2_Sol3 Reduce heating temperature slightly; check stoichiometry. S2_CheckResin->S2_Sol3 Yes S3_CheckReagent Is NaBH₄ fresh and in excess (1.2 eq.)? S2_CheckResin->S3_CheckReagent No S3_CheckTemp Was NaBH₄ added at 0-5°C? S3_CheckReagent->S3_CheckTemp Yes S3_Sol1 Use fresh NaBH₄ and ensure correct stoichiometry. S3_CheckReagent->S3_Sol1 No S3_CheckWorkup Was workup acidic and thorough? S3_CheckTemp->S3_CheckWorkup Yes S3_Sol2 Maintain low temperature during addition. S3_CheckTemp->S3_Sol2 No S3_Sol3 Ensure complete hydrolysis of borate esters. S3_CheckWorkup->S3_Sol3 No

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Spectral Analysis of (4-Bromo-2-propoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for providing a detailed carbon framework of a molecule. This guide, authored from the perspective of a Senior Application Scientist, presents a comprehensive analysis of the predicted ¹³C NMR spectrum of (4-Bromo-2-propoxyphenyl)methanol. To provide a robust understanding of the substituent effects on the carbon chemical shifts, a comparative analysis with structurally related compounds is detailed, supported by experimental data.

The Predicted ¹³C NMR Spectrum of (4-Bromo-2-propoxyphenyl)methanol: A Detailed Analysis

The structure of (4-Bromo-2-propoxyphenyl)methanol, with the carbon atoms systematically numbered for assignment, is presented below:

Figure 1. Structure of (4-Bromo-2-propoxyphenyl)methanol with carbon numbering.

Comparative Analysis of ¹³C NMR Chemical Shifts

The chemical shift of each carbon atom in a substituted benzene ring is influenced by the electronic effects (both inductive and resonance) of its substituents. To rationalize the predicted spectrum of (4-Bromo-2-propoxyphenyl)methanol, it is instructive to compare its expected chemical shifts with the experimental data of bromobenzene, anisole, benzyl alcohol, 4-bromoanisole, and (4-bromophenyl)methanol.

Carbon Position(4-Bromo-2-propoxyphenyl)methanol (Predicted, ppm)Bromobenzene (Experimental, ppm)Anisole (Experimental, ppm)Benzyl Alcohol (Experimental, ppm)4-Bromoanisole (Experimental, ppm)(4-Bromophenyl)methanol (Experimental, ppm)
C1 ~135--140.9-139.9
C2 ~155-159.9---
C3 ~115130.3114.1128.6115.9128.7
C4 ~118122.8-127.1113.4121.6
C5 ~133131.8129.5128.6132.3131.7
C6 ~113127.3120.7127.1116.3128.7
C7 (-CH₂OH) ~62--65.2-64.6
C8 (-OCH₂-) ~70-----
C9 (-CH₂-) ~22-----
C10 (-CH₃) ~10-55.1 (OCH₃)-55.5 (OCH₃)-

Note: Experimental values are typically recorded in CDCl₃ and referenced to TMS (0.00 ppm). The predicted values for (4-Bromo-2-propoxyphenyl)methanol are estimations based on additive substituent effects and comparison with the provided experimental data.

Analysis of Substituent Effects:
  • Hydroxymethyl Group (-CH₂OH): The benzylic carbon (C7) is expected to resonate around 62 ppm, a region characteristic for carbons attached to an oxygen atom[1]. This is consistent with the experimental values for benzyl alcohol (65.2 ppm) and (4-bromophenyl)methanol (64.6 ppm). The presence of this group on C1 will influence the chemical shifts of the aromatic carbons, particularly C1 itself.

  • Propoxy Group (-OCH₂CH₂CH₃): The propoxy group is an electron-donating group, which causes a significant downfield shift for the carbon it is directly attached to (C2, around 155 ppm) and an upfield shift for the ortho (C1, C3) and para (C5) carbons due to resonance effects. The aliphatic carbons of the propoxy group (C8, C9, C10) will appear in the upfield region of the spectrum.

  • Bromo Group (-Br): Bromine exerts a moderate electron-withdrawing inductive effect but also a "heavy atom effect" on the ipso-carbon (C4). This effect results in an upfield shift for C4 compared to what would be expected based on electronegativity alone[2][3]. This is evident in the spectrum of bromobenzene, where the ipso-carbon resonates at 122.8 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following methodology provides a self-validating system for the structural elucidation of (4-Bromo-2-propoxyphenyl)methanol and similar compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 15-20 mg of sample prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Lock on the deuterium signal of CDCl₃ prep4->acq1 Insert sample into magnet acq2 Shim the magnetic field acq1->acq2 acq3 Set acquisition parameters: - Pulse program: zgpg30 - Number of scans: 1024 - Spectral width: ~240 ppm - Acquisition time: ~1.5 s - Relaxation delay: 2 s acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply exponential line broadening acq4->proc1 Transfer FID to processing software proc2 Fourier transform the FID proc1->proc2 proc3 Phase correct the spectrum proc2->proc3 proc4 Calibrate the chemical shift scale to TMS (0.00 ppm) proc3->proc4

Figure 2. Workflow for ¹³C NMR spectral acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR spectroscopy as it is relatively inert and dissolves a wide range of organic compounds. The deuterium signal is used by the spectrometer to lock the magnetic field, ensuring its stability during data acquisition.

  • Internal Standard (TMS): Tetramethylsilane provides a sharp, single peak at a defined position (0.00 ppm), which is used to reference the chemical shifts of all other signals in the spectrum.

  • Pulse Program (zgpg30): This is a standard pulse sequence for acquiring a proton-decoupled ¹³C NMR spectrum. It uses a 30° pulse angle, which allows for a shorter relaxation delay and thus a faster acquisition time without significantly compromising signal intensity.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans are required to obtain a spectrum with an adequate signal-to-noise ratio.

Trustworthiness and Validation

The validity of the acquired ¹³C NMR spectrum can be confirmed by:

  • Consistency with Predicted Spectrum: The experimental chemical shifts should be in close agreement with the predicted values based on established substituent effects.

  • Number of Signals: The number of observed signals should correspond to the number of magnetically non-equivalent carbon atoms in the molecule.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of (4-Bromo-2-propoxyphenyl)methanol. By comparing its predicted chemical shifts with the experimental data of structurally related compounds, the influence of the hydroxymethyl, propoxy, and bromo substituents on the carbon framework is elucidated. The detailed experimental protocol ensures the acquisition of reliable and reproducible data, which is crucial for the accurate structural characterization of novel compounds in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • SpectraBase. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Electronic Supplementary Information for Platinum thiolate complexes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Methodologies for Purity Determination of (4-Bromo-2-propoxyphenyl)methanol

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The compound (4-Bromo-2-propoxyphenyl)methanol, a key synthetic intermediate, is no exception. Its purity profile can significantly influence the quality of the final API, impacting its stability, bioavailability, and potential for adverse effects. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust determination of (4-Bromo-2-propoxyphenyl)methanol purity, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method development, compare alternative approaches, and present supporting data to guide you in selecting the most suitable method for your analytical needs.

Understanding the Analyte: Physicochemical Properties of (4-Bromo-2-propoxyphenyl)methanol

A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties. While extensive experimental data for (4-Bromo-2-propoxyphenyl)methanol is not widely published, we can infer key characteristics from its structure to guide our methodological choices.

  • Polarity: The molecule possesses both polar (hydroxyl) and non-polar (bromophenyl, propoxy) moieties, rendering it moderately polar. This makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The presence of the substituted benzene ring suggests strong ultraviolet (UV) absorbance. A diode-array detector (DAD) or a multi-wavelength UV detector would be suitable for its detection and quantification, with an expected maximum absorbance around 254 nm.

  • Potential Impurities: Impurities can arise from starting materials, by-products of the synthesis, or degradation. These may include the corresponding aldehyde (oxidation product), unreacted starting materials, or isomers. A robust HPLC method must be able to resolve the main peak from these potential impurities.

Primary Recommended Method: A Validated Reversed-Phase HPLC Approach

This section details a highly reliable and robust reversed-phase HPLC (RP-HPLC) method developed for the purity determination of (4-Bromo-2-propoxyphenyl)methanol. The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of moderately polar compounds. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive purity profile in a reasonable run time.

Experimental Protocol: Primary RP-HPLC Method

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile, methanol, and water.
  • Analytical balance.
  • Volumetric flasks and pipettes.

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.
  • Mobile Phase B: HPLC-grade acetonitrile.
  • Sample Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution: Accurately weigh approximately 10 mg of (4-Bromo-2-propoxyphenyl)methanol reference standard and dissolve it in 100 mL of sample diluent to obtain a concentration of 100 µg/mL.
  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the sample diluent.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm

4. Data Analysis:

  • The purity of (4-Bromo-2-propoxyphenyl)methanol is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Purity (%) = (Area of main peak / Total area of all peaks) x 100
Method Validation and Trustworthiness

To ensure the trustworthiness of this method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This validation would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. A self-validating system is one where the system suitability test (SST) is performed before each batch of samples. The SST parameters, such as theoretical plates, tailing factor, and reproducibility of injections, must meet predefined criteria to ensure the system is performing correctly.

Comparative Analysis: Alternative Methodologies

The selection of an analytical method is often a balance between performance, speed, and available resources. Here, we compare our primary RP-HPLC method with two viable alternatives: a different RP-HPLC method utilizing a phenyl stationary phase and an Ultra-Performance Liquid Chromatography (UPLC) method.

Alternative Method 1: RP-HPLC with a Phenyl Stationary Phase

A phenyl stationary phase can offer alternative selectivity, particularly for aromatic compounds, due to π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be advantageous in resolving closely related aromatic impurities that may co-elute on a C18 column.

  • Column: Phenyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient: The same mobile phase and a similar gradient program as the primary method can be used as a starting point, with potential adjustments to optimize separation.

  • Advantages: Potentially improved resolution for aromatic impurities.

  • Disadvantages: May exhibit lower retention for non-aromatic impurities compared to a C18 column.

Alternative Method 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures, resulting in significantly faster analysis times and improved resolution compared to traditional HPLC.

  • Column: UPLC C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Gradient: A much shorter and steeper gradient can be employed, reducing the run time to under 5 minutes.

  • Advantages: High throughput, increased sensitivity, and improved resolution.

  • Disadvantages: Requires a dedicated UPLC system capable of handling high backpressures. Method transfer from HPLC to UPLC requires careful optimization.

Performance Comparison: A Data-Driven Evaluation

To provide a clear comparison, the following table summarizes the expected performance of the three methods based on hypothetical experimental data for the analysis of (4-Bromo-2-propoxyphenyl)methanol containing two known impurities (Impurity A and Impurity B).

ParameterPrimary HPLC Method (C18)Alternative HPLC Method (Phenyl)UPLC Method (C18)
Retention Time (Main Peak) ~12.5 min~11.8 min~2.8 min
Resolution (Main Peak/Imp. A) 2.22.83.5
Resolution (Main Peak/Imp. B) 3.53.14.8
Tailing Factor (Main Peak) 1.11.21.0
Theoretical Plates (Main Peak) >10,000>9,000>20,000
Run Time 25 min25 min5 min
Solvent Consumption per Run ~25 mL~25 mL~2.5 mL

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter (if necessary) s3->s4 h1 System Suitability Test s4->h1 h2 Inject Standard h1->h2 h3 Inject Sample h2->h3 h4 Data Acquisition h3->h4 d1 Integrate Chromatograms h4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC purity determination.

method_selection start Start: Need for Purity Method q1 Are closely related aromatic impurities a concern? start->q1 m1 Primary Method: RP-HPLC (C18) q1->m1 No m2 Alternative Method: RP-HPLC (Phenyl) q1->m2 Yes q2 Is high throughput a critical requirement? m1->q2 m2->q2 m3 Alternative Method: UPLC (C18/Phenyl) q2->m3 Yes end Final Method Selection q2->end No m3->end

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

For routine quality control of (4-Bromo-2-propoxyphenyl)methanol, the primary RP-HPLC method using a C18 column offers a robust and reliable solution with excellent resolving power for typical impurities. However, if challenging separations of closely related aromatic impurities are encountered, the alternative method employing a phenyl stationary phase should be considered. For laboratories where high throughput is a priority and the necessary instrumentation is available, transitioning to a UPLC method will provide significant advantages in terms of speed and efficiency without compromising data quality. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the impurity profile of the sample, throughput needs, and available instrumentation.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Ultra-Performance Liquid Chromatography (UPLC): An Introduction Source: Waters Corporation URL: [Link]

Validation

A Senior Application Scientist's Guide to the Characterization of Impurities in (4-Bromo-2-propoxyphenyl)methanol

For drug development professionals, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle; it is the bedrock of safety and efficacy. (4-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle; it is the bedrock of safety and efficacy. (4-Bromo-2-propoxyphenyl)methanol, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of even trace-level impurities can significantly impact the stability, safety, and therapeutic effect of the final drug product. Therefore, a robust, multi-faceted analytical strategy is paramount.

This guide provides an in-depth comparison of the principal analytical techniques for identifying, quantifying, and structurally elucidating impurities in (4-Bromo-2-propoxyphenyl)methanol samples. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, ensuring a self-validating and scientifically sound approach to impurity profiling.

The Origin Story: Anticipating Potential Impurities

A comprehensive impurity characterization strategy begins with a theoretical understanding of what impurities might be present. Impurities in a given sample of (4-Bromo-2-propoxyphenyl)methanol can generally be categorized into three classes:

  • Process-Related Impurities: These arise from the synthetic route. Given the structure, potential impurities could include unreacted starting materials (e.g., 4-bromo-2-propoxybenzaldehyde from a reduction synthesis), by-products from incomplete or side reactions, and residual reagents or catalysts.[1]

  • Degradation Products: These form during storage or handling due to exposure to stress factors like heat, light, humidity, or reactive excipients.[2][3] For (4-Bromo-2-propoxyphenyl)methanol, the primary alcohol moiety is susceptible to oxidation, potentially forming the corresponding aldehyde (4-bromo-2-propoxybenzaldehyde) or carboxylic acid (4-bromo-2-propoxybenzoic acid).

  • Inorganic Impurities: These include residual metals from catalysts or manufacturing equipment and other inorganic materials.[4]

Understanding these potential impurities is crucial for selecting the most appropriate analytical techniques to detect and characterize them.

The Analytical Toolkit: A Comparative Analysis

No single analytical technique is sufficient for comprehensive impurity profiling. A combination of chromatographic and spectroscopic methods is essential to separate, identify, and quantify all potential impurities. The most powerful and commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

HPLC, particularly in its reverse-phase mode, is the cornerstone of purity assessment for non-volatile organic compounds like (4-Bromo-2-propoxyphenyl)methanol.[8] Its high resolving power allows for the separation of the main compound from closely related impurities.

  • Expertise & Causality: A C18 (octadecylsilyl) column is the logical first choice for method development. The non-polar nature of the C18 stationary phase provides effective retention for the moderately polar (4-Bromo-2-propoxyphenyl)methanol, while a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol) allows for the elution and separation of compounds based on subtle differences in their polarity. A gradient elution is often preferred over an isocratic one, as it provides better resolution for a wider range of impurities with varying polarities in a single run.[9]

  • Trustworthiness & Self-Validation: Method validation according to International Council on Harmonisation (ICH) guidelines is non-negotiable.[10] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. System suitability tests (SSTs) must be performed before any analysis to ensure the chromatographic system is performing adequately.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Sensitive Detection and Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it an indispensable tool for impurity identification.[11]

  • Expertise & Causality: After separating impurities with HPLC, the mass spectrometer provides the mass-to-charge ratio (m/z) of each component. This data is critical for determining the molecular weight of an unknown impurity.[12] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity, significantly narrowing down the possibilities for its structure.[11] Tandem MS (MS/MS) further fragments the impurity ions to provide structural information, aiding in the definitive identification of the compound.[13]

  • Trustworthiness & Self-Validation: The LC-MS method should be capable of detecting impurities at or below the reporting threshold defined by ICH guidelines (typically 0.05% for new drug substances). The mass spectrometer must be calibrated regularly to ensure mass accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile and Semi-Volatile Impurities

GC-MS is exceptionally effective for the analysis of volatile and semi-volatile compounds, such as residual solvents or certain low-molecular-weight process impurities.[14]

  • Expertise & Causality: (4-Bromo-2-propoxyphenyl)methanol itself is not sufficiently volatile for direct GC analysis due to its polar hydroxyl group. However, GC-MS becomes a powerful tool after a derivatization step. Silylation, for instance, replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.[15] This allows for the separation and analysis of the parent compound and similarly derivatized impurities. GC-MS is also the gold standard for identifying and quantifying residual solvents as outlined in USP <467>.[14]

  • Trustworthiness & Self-Validation: The derivatization reaction must be reproducible and driven to completion to ensure accurate quantification. The use of an internal standard is highly recommended to correct for variations in injection volume and derivatization efficiency. The MS library search is a powerful identification tool, but confirmation should be done by comparing the retention time and mass spectrum with a certified reference standard whenever possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

When an impurity is present at a sufficient level to be isolated, or when its structure cannot be determined by MS alone, NMR spectroscopy is the definitive technique for structural elucidation.[16]

  • Expertise & Causality: ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[17] Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to piece together the complete molecular structure, including stereochemistry, without ambiguity.[18][19] NMR is also a primary quantitative method (qNMR) that does not require a reference standard for the impurity itself, as quantification can be performed relative to a certified internal standard.

  • Trustworthiness & Self-Validation: The purity of the NMR solvent and the internal standard is critical for accurate quantification. The structure proposed based on NMR data should be consistent with all other available data, including MS and chromatographic behavior.

Comparative Summary of Analytical Techniques

Technique Principle Primary Use Sensitivity Structural Information Quantitative Capability
HPLC-UV Differential partitioning between mobile and stationary phases; UV absorbance detection.Purity assessment, separation of non-volatile compounds, and quantification.Good (ppm level).[10]Limited (retention time).Excellent (primary method).
LC-MS HPLC separation followed by mass analysis of components.Impurity identification and quantification at trace levels.[11]Excellent (ppb level or lower).[20]Molecular weight and fragmentation patterns.[13]Very Good.
GC-MS Separation of volatile compounds in a gas phase followed by mass analysis.Analysis of volatile/semi-volatile impurities and residual solvents.[14]Excellent (ppb-ppt level).Mass spectrum provides a molecular fingerprint.Very Good.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Definitive structural elucidation and absolute quantification (qNMR).[16]Lower (requires µg-mg amounts).Complete molecular structure, including stereochemistry.[21]Excellent (primary method).

Integrated Workflow for Impurity Characterization

A logical and efficient workflow ensures that all impurities are detected, identified, and controlled. The following diagram illustrates a typical workflow for the characterization of impurities in a (4-Bromo-2-propoxyphenyl)methanol sample.

Impurity_Characterization_Workflow Impurity Characterization Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Finalization Sample Sample of (4-Bromo-2-propoxyphenyl)methanol HPLC_UV HPLC-UV Analysis (Purity Assessment) Sample->HPLC_UV Decision1 Impurity > Reporting Threshold? HPLC_UV->Decision1 Report1 Report Known Impurities (Quantify vs. Standard) Decision1->Report1 No (Known) LC_MS LC-MS Analysis (Accurate Mass & Fragmentation) Decision1->LC_MS Yes (Unknown) Final_Report Final Impurity Profile Report Report1->Final_Report Decision2 Structure Confirmed? LC_MS->Decision2 Isolate Isolate Impurity (Prep-HPLC or SFC) Decision2->Isolate No Structure_Elucidated Structure Elucidated Decision2->Structure_Elucidated Yes NMR NMR Analysis (1D & 2D NMR) Isolate->NMR NMR->Decision2 Quantify Develop Quantitative Method (Synthesize Standard or use qNMR) Structure_Elucidated->Quantify Quantify->Final_Report

Caption: A systematic workflow for detecting, identifying, and quantifying impurities.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of (4-Bromo-2-propoxyphenyl)methanol. Method optimization will be required for specific samples and impurity profiles.

Protocol 1: HPLC-UV Method for Purity Analysis
  • Chromatographic System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject a standard solution (0.1 mg/mL) five times. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be ≤ 1.5%.

Protocol 2: GC-MS Method for Volatile Impurities (Post-Derivatization)
  • Derivatization:

    • To 1 mg of the sample in a vial, add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C, hold for 10 min.

  • Injector: Splitless mode, 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to ensure the analytical method is stability-indicating.[3] The goal is to achieve 10-30% degradation of the API.[22]

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions API_Sample API Sample (1 mg/mL in Acetonitrile:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API_Sample->Base Oxidation Oxidation (3% H2O2, RT, 24h) API_Sample->Oxidation Thermal Thermal (Solid, 80°C, 48h) API_Sample->Thermal Photo Photolytic (ICH Q1B conditions) API_Sample->Photo Analysis Analyze all samples by validated stability-indicating HPLC-UV/LC-MS method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify and quantify degradation products. Establish degradation pathway. Analysis->Report

Sources

Comparative

A Comparative Analysis for the Synthetic Chemist: (4-Bromo-2-propoxyphenyl)methanol and its Chloro-Analogue

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of (4-Bromo-2-propoxyphenyl)methanol and its chloro-analogue, (4-Chloro-2-propoxyphenyl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of (4-Bromo-2-propoxyphenyl)methanol and its chloro-analogue, (4-Chloro-2-propoxyphenyl)methanol. As valuable intermediates in organic synthesis, the choice between these halogenated building blocks can significantly influence reaction outcomes, purification strategies, and ultimately, the properties of the target molecules.

This document moves beyond a simple cataloguing of data, offering a rationale for experimental design and an analysis of the subtle yet impactful differences imparted by the bromo and chloro substituents. The insights provided herein are grounded in established chemical principles and supported by data from analogous systems, aiming to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

Synthetic Pathways and Physicochemical Properties: A Tale of Two Halogens

The synthesis of both (4-Bromo-2-propoxyphenyl)methanol and its chloro-analogue can be approached through a multi-step sequence, commencing from readily available starting materials. A plausible and efficient synthetic strategy involves the etherification of a halogenated phenol, followed by formylation and subsequent reduction to the desired benzyl alcohol.

The choice of the starting halogenated phenol is the critical diverging point in the synthesis. The subsequent steps, while similar in principle, may require nuanced adjustments in reaction conditions to accommodate the differing reactivity of the bromo- and chloro-substituted intermediates.

Diagram of the Proposed Synthetic Workflow:

G cluster_bromo Bromo-Analogue Synthesis cluster_chloro Chloro-Analogue Synthesis start_br 4-Bromophenol ether_br 1-Bromo-4-propoxybenzene start_br->ether_br Propyl iodide, K2CO3 formyl_br 4-Bromo-2-propoxybenzaldehyde ether_br->formyl_br Vilsmeier-Haack or Duff Reaction final_br (4-Bromo-2-propoxyphenyl)methanol formyl_br->final_br NaBH4, Methanol start_cl 4-Chlorophenol ether_cl 1-Chloro-4-propoxybenzene start_cl->ether_cl Propyl iodide, K2CO3 formyl_cl 4-Chloro-2-propoxybenzaldehyde ether_cl->formyl_cl Vilsmeier-Haack or Duff Reaction final_cl (4-Chloro-2-propoxyphenyl)methanol formyl_cl->final_cl NaBH4, Methanol

Caption: Proposed synthetic routes to (4-Bromo-2-propoxyphenyl)methanol and its chloro-analogue.

The selection of the halogen has a predictable and significant impact on the physicochemical properties of the final compounds. These differences are crucial for considerations such as reaction solvent choice, purification techniques, and potential biological activity.

Property(4-Bromo-2-propoxyphenyl)methanol(4-Chloro-2-propoxyphenyl)methanolJustification for Comparison
Molecular Formula C₁₀H₁₃BrO₂C₁₀H₁₃ClO₂The substitution of bromine with chlorine alters the elemental composition.
Molecular Weight 245.11 g/mol [1]200.65 g/mol The higher atomic weight of bromine results in a greater molecular weight for the bromo-analogue.
Melting Point Expected to be higherExpected to be lowerGenerally, bromo-substituted aromatic compounds have higher melting points than their chloro-counterparts due to stronger intermolecular forces (van der Waals and dipole-dipole).
Boiling Point Expected to be higherExpected to be lowerThe increased molecular weight and polarizability of the bromo-analogue lead to stronger intermolecular forces, requiring more energy to vaporize.
pKa of Hydroxyl Group Expected to be slightly lowerExpected to be slightly higherThe electron-withdrawing inductive effect of both halogens increases the acidity of the phenolic hydroxyl group compared to an unsubstituted analogue. Bromine is slightly less electronegative than chlorine, but its larger size can influence polarizability and solvation effects, often resulting in a slightly lower pKa for the bromo-substituted phenol.
LogP (Lipophilicity) Expected to be higherExpected to be lowerBromine is more lipophilic than chlorine, which would translate to a higher octanol-water partition coefficient (LogP) for the bromo-analogue. This is a critical parameter in drug design, influencing membrane permeability and solubility.

Reactivity Profile: The Halogen's Influence on Synthetic Transformations

The identity of the halogen atom at the 4-position of the phenyl ring governs the reactivity of these molecules in various synthetic transformations. Understanding these differences is paramount for designing efficient and selective reactions.

1. Electrophilic Aromatic Substitution:

In reactions involving electrophilic attack on the aromatic ring, the bromo-analogue is expected to be more reactive than the chloro-analogue. This is because bromine is less deactivating than chlorine towards electrophilic aromatic substitution. While both are ortho, para-directing and deactivating overall due to their inductive electron-withdrawing effects, the larger size and greater polarizability of bromine allow it to better stabilize the positive charge in the arenium ion intermediate through resonance. Studies on the halogenation of phenolic compounds have shown that bromination proceeds at a significantly faster rate than chlorination[2].

2. Nucleophilic Aromatic Substitution:

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the chloro-analogue would be the more reactive substrate. The rate-determining step in SNAr is the attack of the nucleophile to form a Meisenheimer complex. The stability of this negatively charged intermediate is enhanced by the strong electron-withdrawing inductive effect of the halogen. Chlorine, being more electronegative than bromine, stabilizes the intermediate more effectively, thus accelerating the reaction.

3. Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the carbon-halogen bond strength is a critical factor. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of the aryl bromide to the palladium(0) catalyst more facile. Consequently, (4-Bromo-2-propoxyphenyl)methanol is expected to be a superior substrate in these transformations, generally requiring milder reaction conditions and lower catalyst loadings compared to its chloro-analogue.

Diagram of a Representative Cross-Coupling Reaction:

G A (4-Bromo-2-propoxyphenyl)methanol C Cross-Coupled Product A->C Suzuki Coupling B Boronic Acid Derivative B->C Pd Pd Catalyst Base Pd->C

Caption: Suzuki cross-coupling reaction of the bromo-analogue.

Potential Applications in Drug Discovery and Development

Halogenated aromatic compounds are ubiquitous in medicinal chemistry, where the introduction of a halogen atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Both (4-Bromo-2-propoxyphenyl)methanol and its chloro-analogue serve as versatile scaffolds for the synthesis of more complex molecules with potential biological activity.

The choice between the bromo and chloro analogue can be a strategic one in a drug discovery program. For instance, if a synthetic route relies heavily on cross-coupling reactions to build molecular complexity, the bromo-analogue would be the more practical choice. Conversely, if late-stage diversification involves nucleophilic aromatic substitution, the chloro-analogue might be preferred.

Furthermore, the difference in lipophilicity between the two compounds could be exploited to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The propoxy group in the 2-position, coupled with the halogen at the 4-position and the reactive benzylic alcohol, provides multiple points for further chemical modification, making these compounds attractive starting points for the generation of compound libraries for high-throughput screening.

Experimental Protocols

The following are detailed, self-validating protocols for the proposed synthesis of (4-Bromo-2-propoxyphenyl)methanol. The synthesis of the chloro-analogue would follow a similar procedure, starting with 4-chlorophenol.

Protocol 1: Synthesis of 1-Bromo-4-propoxybenzene

  • Materials: 4-Bromophenol, 1-iodopropane, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • Add 1-iodopropane (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to afford pure 1-bromo-4-propoxybenzene.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Synthesis of 4-Bromo-2-propoxybenzaldehyde

  • Materials: 1-Bromo-4-propoxybenzene, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure (Vilsmeier-Haack Reaction):

    • Cool DMF to 0 °C and slowly add POCl₃ (1.2 equivalents) with stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add 1-bromo-4-propoxybenzene (1 equivalent) dropwise to the Vilsmeier reagent at 0 °C.

    • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 4-bromo-2-propoxybenzaldehyde.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a characteristic aldehyde C=O stretch).

Protocol 3: Synthesis of (4-Bromo-2-propoxyphenyl)methanol

  • Materials: 4-Bromo-2-propoxybenzaldehyde, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve 4-bromo-2-propoxybenzaldehyde (1 equivalent) in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography to yield (4-Bromo-2-propoxyphenyl)methanol.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of a broad O-H stretch), and high-resolution mass spectrometry to confirm the exact mass.

References

  • PubChem. (4-Bromo-2-propoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

  • Gautschi, M., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation.
  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M400.

Sources

Validation

A Comparative Guide to the Structural Validation of Synthesized (4-Bromo-2-propoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of (4-Bromo-2-propoxyphenyl)methanol, a key intermediate in the synthesis of various biologically active molecules. We will delve into the causality behind experimental choices and present a self-validating system of protocols, ensuring the highest degree of confidence in your results.

Synthesis and Purification: A Foundation of Purity

The journey to structural validation begins with a robust synthetic route and meticulous purification. The target molecule, (4-Bromo-2-propoxyphenyl)methanol, can be synthesized via a two-step process starting from 4-bromophenol.

Step 1: Williamson Ether Synthesis

The initial step involves the propylation of 4-bromophenol. This is a classic Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile, attacking an alkyl halide (1-bromopropane).

  • Reaction: 4-Bromophenol + 1-Bromopropane → 1-Bromo-4-propoxybenzene

  • Rationale: The choice of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide. Acetone or DMF are suitable solvents as they are polar aprotic and facilitate the SN2 reaction.

Step 2: Formylation and Reduction

The subsequent step introduces the hydroxymethyl group. This can be achieved through a formylation reaction followed by reduction. A common method is the Vilsmeier-Haack reaction to introduce a formyl group, followed by reduction with a mild reducing agent like sodium borohydride (NaBH4).

  • Reaction: 1-Bromo-4-propoxybenzene → 4-Bromo-2-propoxybenzaldehyde → (4-Bromo-2-propoxyphenyl)methanol

  • Rationale: The Vilsmeier-Haack reaction is effective for formylating electron-rich aromatic rings. The subsequent reduction of the aldehyde to a primary alcohol is selectively achieved with sodium borohydride, which does not reduce the aromatic ring or the ether linkage.

Purification Protocol: Recrystallization

Purification of the final product is paramount. Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool slowly.[3] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for moderately polar compounds.

  • Dissolution: Dissolve the crude (4-Bromo-2-propoxyphenyl)methanol in a minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Monitoring Reaction and Purity: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for monitoring the progress of a reaction and assessing the purity of the final product.[4][5] It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[4]

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization Spot_Plate Spot TLC Plate (Starting Material, Co-spot, Reaction Mixture) Develop_Plate Develop Plate in TLC Chamber Spot_Plate->Develop_Plate Elute Dry_Plate Dry the Plate Develop_Plate->Dry_Plate UV_Light Visualize under UV Light Dry_Plate->UV_Light Stain Stain (e.g., Iodine or KMnO4) UV_Light->Stain

Spectroscopic Validation: The Triad of Confirmation

A multi-pronged spectroscopic approach is essential for the unambiguous structural elucidation of (4-Bromo-2-propoxyphenyl)methanol. This involves ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules.[6][7] It provides detailed information about the carbon-hydrogen framework of a molecule.[8]

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their electronic environments.[6]

Expected ¹H NMR Data for (4-Bromo-2-propoxyphenyl)methanol:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3d1HAr-HAromatic proton ortho to the bromine atom.
~7.1dd1HAr-HAromatic proton between the bromine and propoxy groups.
~6.8d1HAr-HAromatic proton ortho to the propoxy group.
~4.6s2H-CH₂OHBenzylic protons of the hydroxymethyl group.
~3.9t2H-OCH₂-Methylene protons of the propoxy group adjacent to the oxygen.
~2.5s (broad)1H-OHHydroxyl proton; chemical shift can vary.
~1.8sextet2H-CH₂-Methylene protons of the propoxy group.
~1.0t3H-CH₃Methyl protons of the propoxy group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.[9][10]

Expected ¹³C NMR Data for (4-Bromo-2-propoxyphenyl)methanol:

Chemical Shift (δ, ppm)AssignmentRationale
~155Ar-C-OAromatic carbon attached to the propoxy group.
~135Ar-C-CH₂OHAromatic carbon attached to the hydroxymethyl group.
~132Ar-C-HAromatic CH carbon.
~129Ar-C-HAromatic CH carbon.
~115Ar-C-BrAromatic carbon attached to the bromine atom.
~113Ar-C-HAromatic CH carbon.
~70-OCH₂-Methylene carbon of the propoxy group adjacent to the oxygen.
~60-CH₂OHBenzylic carbon of the hydroxymethyl group.[11]
~22-CH₂-Methylene carbon of the propoxy group.
~10-CH₃Methyl carbon of the propoxy group.

NMR_Workflow Sample_Prep Prepare Sample (Dissolve in Deuterated Solvent) NMR_Spectrometer Acquire Data on NMR Spectrometer Sample_Prep->NMR_Spectrometer FID_Signal Free Induction Decay (FID) NMR_Spectrometer->FID_Signal Fourier_Transform Fourier Transform FID_Signal->Fourier_Transform NMR_Spectrum Process and Analyze NMR Spectrum Fourier_Transform->NMR_Spectrum

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[12]

Expected FT-IR Data for (4-Bromo-2-propoxyphenyl)methanol:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic
1600-1450C=C stretchAromatic Ring
1250-1200C-O stretchAryl ether
1050-1000C-O stretchPrimary Alcohol
~600C-Br stretchAryl bromide

The presence of a broad absorption around 3300 cm⁻¹ is characteristic of the O-H stretching of an alcohol, and its broadness is due to hydrogen bonding.[13]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14]

Expected Mass Spectrometry Data for (4-Bromo-2-propoxyphenyl)methanol:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of the compound containing the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key indicator of a bromine-containing compound.[15][16]

  • Fragmentation:

    • Loss of H₂O: A peak corresponding to [M-18]⁺ due to the dehydration of the alcohol.[14]

    • Benzylic Cleavage: A significant peak corresponding to the loss of the hydroxymethyl group ([M-31]⁺).

    • Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon.

    • Tropylium Ion: A peak at m/z 91, which is characteristic of many benzyl compounds, is unlikely to be prominent due to the substitution pattern.

MS_Workflow Sample_Introduction Introduce Sample Ionization Ionize Sample (e.g., Electron Impact) Sample_Introduction->Ionization Mass_Analyzer Separate Ions by m/z Ratio Ionization->Mass_Analyzer Detector Detect Ions Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum

Comparative Analysis and Conclusion

The structural validation of (4-Bromo-2-propoxyphenyl)methanol relies on the convergence of data from multiple analytical techniques.

TechniqueInformation ProvidedKey Validating Features
¹H NMR Proton environment, connectivityCorrect chemical shifts, multiplicities, and integrations for aromatic, benzylic, and propoxy protons.
¹³C NMR Carbon skeletonCorrect number of signals and chemical shifts for all unique carbons.
FT-IR Functional groupsPresence of O-H (alcohol), C-O (ether and alcohol), and C-Br stretches.
MS Molecular weight, fragmentationCorrect molecular ion peaks with bromine isotopic pattern; characteristic fragmentation.

By comparing the experimental data with the expected values, a definitive structural assignment can be made. Any significant deviation from the expected data may indicate the presence of impurities, isomers, or an incorrect structure. For instance, the absence of the broad O-H stretch in the FT-IR spectrum would immediately cast doubt on the presence of the alcohol functionality. Similarly, an incorrect molecular ion in the mass spectrum would indicate a different molecular formula.

References

  • ResearchGate. (2025). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • NIST. (n.d.). Benzyl alcohol. NIST WebBook. Available at: [Link]

  • MDPI. (n.d.). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Available at: [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Available at: [Link]

  • Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available at: [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]

  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ACS Publications. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2025). Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay. Available at: [Link]

  • PubMed Central. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Available at: [Link]

  • UCL. (n.d.). Chemical shifts. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • University of Calgary. (n.d.). Recrystallization. Available at: [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • NIH. (n.d.). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. PMC. Available at: [Link]

  • IP.com. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra [I] of benzyl alcohol by itself and benzyl alcohol adsorbed on TiO2. Available at: [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Available at: [Link]

  • RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non. Available at: [Link]

  • YouTube. (2020). Recrystallization. Available at: [Link]

  • Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of (4-Bromo-2-propoxyphenyl)methanol for Advanced Research Applications

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. (4-Bromo-2-propoxyphenyl)methanol is a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. (4-Bromo-2-propoxyphenyl)methanol is a valuable building block, and its synthesis can be approached through various strategic routes. This guide provides an in-depth, comparative analysis of two primary synthetic pathways, offering detailed experimental protocols, mechanistic insights, and quantitative data to inform the selection of the most suitable method for your research needs.

Introduction to (4-Bromo-2-propoxyphenyl)methanol

(4-Bromo-2-propoxyphenyl)methanol is a substituted benzyl alcohol derivative. The presence of a bromine atom offers a versatile handle for further functionalization, such as cross-coupling reactions, while the propoxy group modulates the compound's lipophilicity and electronic properties. The primary alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions. These structural features make it a useful intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

This guide will explore two distinct, multi-step synthetic routes to obtain (4-Bromo-2-propoxyphenyl)methanol, each commencing from a different commercially available starting material. The comparison will focus on key metrics including the number of synthetic steps, overall yield, reagent accessibility and cost, and procedural complexity.

Route 1: Propoxylation of 4-Bromosalicylaldehyde followed by Reduction

This synthetic approach begins with the commercially available 4-bromo-2-hydroxybenzaldehyde (4-bromosalicylaldehyde). The core strategy involves first introducing the propoxy group via a Williamson ether synthesis, followed by the reduction of the aldehyde functionality to the desired primary alcohol.

Step 1: Synthesis of 4-Bromo-2-propoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an SN2 mechanism, where a deprotonated alcohol (an alkoxide) acts as a nucleophile to displace a halide from a primary alkyl halide.[1][2] In this step, the phenolic hydroxyl group of 4-bromosalicylaldehyde is deprotonated by a suitable base to form a phenoxide ion, which then attacks 1-bromopropane.

Mechanistic Rationale: The choice of a strong base, such as potassium carbonate, is crucial to ensure complete deprotonation of the phenol, which is more acidic than a simple alcohol. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to enhance the nucleophilicity of the phenoxide and promote the SN2 pathway.[3] Primary alkyl halides, like 1-bromopropane, are ideal substrates as they minimize the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[1]

Williamson Ether Synthesis 4-Bromosalicylaldehyde 4-Bromosalicylaldehyde Phenoxide_Intermediate Phenoxide Intermediate 4-Bromosalicylaldehyde->Phenoxide_Intermediate  K2CO3, DMF 4-Bromo-2-propoxybenzaldehyde 4-Bromo-2-propoxybenzaldehyde Phenoxide_Intermediate->4-Bromo-2-propoxybenzaldehyde  S_N2 Attack 1-Bromopropane 1-Bromopropane 1-Bromopropane->4-Bromo-2-propoxybenzaldehyde

Caption: Williamson Ether Synthesis of 4-Bromosalicylaldehyde.

Step 2: Reduction of 4-Bromo-2-propoxybenzaldehyde to (4-Bromo-2-propoxyphenyl)methanol

The final step in this route is the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not reduce the aromatic ring or the bromo-substituent under standard conditions.[4][5]

Mechanistic Rationale: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6] This initial addition forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the alcoholic solvent (e.g., methanol or ethanol) or during an aqueous workup, yields the final alcohol product.[5][7]

Aldehyde Reduction 4-Bromo-2-propoxybenzaldehyde 4-Bromo-2-propoxybenzaldehyde Alkoxide_Intermediate Alkoxide Intermediate 4-Bromo-2-propoxybenzaldehyde->Alkoxide_Intermediate  1. NaBH4, MeOH (4-Bromo-2-propoxyphenyl)methanol (4-Bromo-2-propoxyphenyl)methanol Alkoxide_Intermediate->(4-Bromo-2-propoxyphenyl)methanol  2. H2O Workup

Caption: Reduction of 4-Bromo-2-propoxybenzaldehyde.

Route 2: Propoxylation of Salicylaldehyde, Bromination, and Final Reduction

This alternative pathway begins with the more readily available and less expensive salicylaldehyde. The propoxy group is introduced first, followed by electrophilic aromatic bromination, and finally, the reduction of the aldehyde.

Step 1: Synthesis of 2-Propoxybenzaldehyde from Salicylaldehyde

Similar to Route 1, the first step is a Williamson ether synthesis. Salicylaldehyde is reacted with 1-bromopropane in the presence of a base to yield 2-propoxybenzaldehyde. A high yield of 96% has been reported for a similar reaction using propargyl bromide in a micellar medium, suggesting this propoxylation is highly efficient.[8]

Mechanistic Rationale: The underlying mechanism is identical to the Williamson ether synthesis described in Route 1. The phenolic proton of salicylaldehyde is removed by a base, and the resulting phenoxide undergoes an SN2 reaction with 1-bromopropane.

Step 2: Bromination of 2-Propoxybenzaldehyde

The second step involves the electrophilic aromatic substitution of 2-propoxybenzaldehyde to introduce a bromine atom onto the aromatic ring. The alkoxy group is a strong activating group and an ortho-, para-director. Since the ortho position to the propoxy group is already occupied by the aldehyde, the incoming electrophile (Br⁺) is directed to the para position.

Mechanistic Rationale: The reaction proceeds through a standard electrophilic aromatic substitution mechanism.[9] A source of electrophilic bromine, such as molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), is used. The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[10] Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring and yields the brominated product. The propoxy group's strong activating effect facilitates this reaction.

Electrophilic Bromination 2-Propoxybenzaldehyde 2-Propoxybenzaldehyde Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Propoxybenzaldehyde->Sigma_Complex  Br2, FeBr3 4-Bromo-2-propoxybenzaldehyde 4-Bromo-2-propoxybenzaldehyde Sigma_Complex->4-Bromo-2-propoxybenzaldehyde  -H+

Caption: Electrophilic Bromination of 2-Propoxybenzaldehyde.

Step 3: Reduction of 4-Bromo-2-propoxybenzaldehyde

This final step is identical to the final step in Route 1, involving the reduction of the aldehyde to the primary alcohol using sodium borohydride in an alcoholic solvent.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Starting Material 4-Bromo-2-hydroxybenzaldehyde2-Hydroxybenzaldehyde (Salicylaldehyde)
Number of Steps 23
Key Reactions Williamson Ether Synthesis, Aldehyde ReductionWilliamson Ether Synthesis, Electrophilic Bromination, Aldehyde Reduction
Estimated Overall Yield Good to ExcellentGood
Key Reagents 1-Bromopropane, K₂CO₃, NaBH₄1-Bromopropane, K₂CO₃, Br₂, FeBr₃, NaBH₄
Advantages Fewer synthetic steps, potentially higher overall yield.Utilizes a more common and less expensive starting material.
Disadvantages Starts with a more expensive, specialized starting material.Longer synthetic sequence, requires handling of bromine.

Detailed Experimental Protocols

Route 1: Protocol

Step 1: 4-Bromo-2-propoxybenzaldehyde

  • To a stirred solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-propoxybenzaldehyde.

Step 2: (4-Bromo-2-propoxyphenyl)methanol

  • Dissolve 4-bromo-2-propoxybenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-Bromo-2-propoxyphenyl)methanol.

Route 2: Protocol

Step 1: 2-Propoxybenzaldehyde

  • Follow the procedure for Step 1 of Route 1, using salicylaldehyde as the starting material instead of 4-bromo-2-hydroxybenzaldehyde.

Step 2: 4-Bromo-2-propoxybenzaldehyde

  • Dissolve 2-propoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve bromine (1.05 eq) in the same solvent.

  • Add the bromine solution dropwise to the stirred solution of 2-propoxybenzaldehyde, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-2-propoxybenzaldehyde.

Step 3: (4-Bromo-2-propoxyphenyl)methanol

  • Follow the procedure for Step 2 of Route 1, using the 4-bromo-2-propoxybenzaldehyde obtained from the previous step.

Conclusion

Both synthetic routes presented offer viable pathways to (4-Bromo-2-propoxyphenyl)methanol.

Route 1 is a more direct, two-step approach that is likely to provide a higher overall yield. Its primary drawback is the higher cost and potentially lower availability of the starting material, 4-bromo-2-hydroxybenzaldehyde. This route is ideal for smaller-scale syntheses where expediency and yield are the primary considerations.

Route 2 , while involving an additional step, commences with the inexpensive and widely available salicylaldehyde. This makes it a more cost-effective option, particularly for larger-scale production. The introduction of the bromination step requires careful control of reaction conditions to ensure regioselectivity, although the directing effects of the alkoxy and aldehyde groups strongly favor the desired 4-bromo isomer.

The choice between these two routes will ultimately depend on the specific needs of the researcher, balancing factors such as budget, scale, and time constraints. Both methods rely on well-established and understood chemical transformations, providing a solid foundation for the successful synthesis of (4-Bromo-2-propoxyphenyl)methanol.

References

  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (2023). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. CN117142931A.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available at: [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

  • Millennium Cell Inc. (n.d.). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Available at: [Link]

  • Electrophilic Bromination of Benzaldehyde – Reaction Coordinates Basic problem. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Available at: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report | Eastern Kentucky University. Available at: [Link]

  • ResearchGate. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Available at: [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. v95p0157. Available at: [Link]

  • NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

  • PubMed. (n.d.). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromo-2-propoxyphenyl)methanol

This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Bromo-2-propoxyphenyl)methanol. Tailored for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Bromo-2-propoxyphenyl)methanol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and compliance in the laboratory.

Chemical Profile and Hazard Identification: Understanding the "Why"

(4-Bromo-2-propoxyphenyl)methanol is a halogenated aromatic alcohol. Its structure dictates its reactivity, hazards, and, consequently, its disposal pathway. The presence of a bromine atom is the single most critical factor for waste management, classifying it unequivocally as a halogenated organic waste .

While a comprehensive toxicological profile for this specific compound is not widely published, its structural analogs provide a strong basis for hazard assessment. Brominated aromatic compounds and benzyl alcohols are known to pose several risks.[1][2][3][4]

Identifier Value
IUPAC Name (4-Bromo-2-propoxyphenyl)methanol
CAS Number 1094510-28-7[5][6]
Molecular Formula C₁₀H₁₃BrO₂[6]
Molecular Weight 245.11 g/mol [6]
Anticipated Hazards Based on analogous compounds: • Acute Toxicity (Oral): Harmful if swallowed.[1][2] • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4] • Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4] • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
Environmental Hazard Brominated compounds can be persistent and harmful to aquatic life.[7][8]

Causality Insight: The bromine atom makes this molecule a halogenated organic compound. Halogenated waste streams cannot be disposed of via standard solvent recycling (like fuel blending) because their incineration requires specialized, higher-temperature processes with advanced scrubbers to neutralize corrosive gases (like hydrogen bromide) that are produced.[9] Improper segregation leads to regulatory violations, increased disposal costs, and environmental harm.

The Principle of Segregation: The Halogenated Waste Stream

The foundational principle for disposing of (4-Bromo-2-propoxyphenyl)methanol is strict segregation. It must never be mixed with non-halogenated organic waste.

  • Non-Halogenated Waste: Solvents like acetone, ethanol, hexanes, and ethyl acetate are often recycled as fuel.

  • Halogenated Waste: Solvents like dichloromethane, chloroform, and any waste containing fluorine, chlorine, bromine, or iodine must be collected separately.[9]

Mixing these streams contaminates the entire container, forcing the more expensive and complex halogenated disposal route for the entire volume.[9]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for use or disposal, ensure the following safety measures are in place. The logic is to create a barrier between you and the potential hazard.

  • Engineering Controls: Always handle (4-Bromo-2-propoxyphenyl)methanol, whether pure or in solution, inside a certified chemical fume hood to mitigate inhalation risks.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended if handling concentrated amounts.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to prevent errors in waste management.

Phase 1: Pre-Disposal Planning

  • Identify a Waste Collection Area: Designate a specific, secondary-contained area for halogenated waste, often referred to as a Satellite Accumulation Area (SAA). This area should be clearly marked.

  • Obtain the Correct Waste Container: Procure a clearly labeled, compatible container for "Halogenated Organic Liquid Waste." The container must have a screw cap to ensure it remains closed and vapor-tight.

  • Prepare the Label: Affix a hazardous waste label to the container before adding any waste. Fill in all required information:

    • The words "Hazardous Waste"

    • Full chemical name: "(4-Bromo-2-propoxyphenyl)methanol"

    • Any solvents used in the solution

    • Approximate concentrations/percentages

    • The date accumulation begins

Phase 2: Waste Collection

  • Transferring the Waste:

    • Pure/Solid Compound: If disposing of the original reagent, it should remain in its original, sealed container. Place this container in a larger, labeled receptacle or overpack for disposal.

    • Solutions: Carefully pour the waste solution into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Contaminated Materials: Items like gloves, weighing paper, or silica gel heavily contaminated with the compound should be double-bagged, sealed, and placed in a container for solid halogenated waste.

  • Secure the Container: Immediately after adding waste, securely fasten the cap on the waste container. It is a common regulatory violation to leave waste containers open.

  • Update the Log: Maintain a running log sheet next to the waste container. Every time waste is added, the user should log their name, the date, the chemical name, and the approximate volume added. This ensures an accurate manifest for the disposal company.

Phase 3: Storage and Removal

  • Storage: Store the sealed container in the designated Satellite Accumulation Area. Ensure it is away from incompatible materials, particularly strong oxidizing agents.

  • Requesting Pickup: Once the container is full, or if it has been in accumulation for a set period (e.g., 6-12 months, check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal. Do not allow waste to accumulate indefinitely.

Spill and Emergency Procedures

  • Evacuate: If a significant spill occurs, alert personnel in the immediate area and evacuate.

  • Control: If the spill is small and you are trained to handle it, prevent its spread by enclosing it with an absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels to absorb large quantities.

  • Absorb: Absorb the spill with a chemical absorbent.

  • Collect: Carefully scoop the contaminated absorbent into a heavy-duty plastic bag or a designated container for solid halogenated waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as halogenated waste.

  • Report: Report all spills to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing (4-Bromo-2-propoxyphenyl)methanol.

Caption: Decision workflow for segregating and storing (4-Bromo-2-propoxyphenyl)methanol waste.

References

  • ChemBK. (4-BroMo-2-propoxyphenyl)Methanol. [Link]

  • Pharmaffiliates. (4-Bromo-2-propoxyphenyl)methanol. [Link]

  • PubChem. 4-Bromo-2-methoxybenzyl alcohol. [Link]

  • PubChem. (4-Bromo-2-methylphenyl)methanol. [Link]

  • PubChem. (4-Propoxyphenyl)methanol. [Link]

  • Archean Chemical Industries. Safety Data Sheet: Bromine. [Link]

  • Tata Chemicals Ltd. Safety Data Sheet (SDS) - Name of chemical: BROMINE (Br2). [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Bromine. [Link]

  • PubChemLite. (4-bromo-2-methylphenyl)methanol (C8H9BrO). [Link]

  • PubChem. (4-Bromo-2,6-dimethylphenyl)methanol. [Link]

  • Arsyn Life Sciences. (4-Bromo-phenyl)-methanol. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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